molecular formula C5H12ClN B1615551 Trimethyl(vinyl)ammonium chloride CAS No. 6018-82-2

Trimethyl(vinyl)ammonium chloride

Katalognummer: B1615551
CAS-Nummer: 6018-82-2
Molekulargewicht: 121.61 g/mol
InChI-Schlüssel: JCAPHLPCWXAZLG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trimethyl(vinyl)ammonium chloride (CAS 6018-82-2) is a quaternary ammonium compound that serves as a valuable cationic monomer in polymer science and materials research. Its molecular structure features a permanent positive charge on the quaternary nitrogen and a reactive vinyl group (—CH=CH₂), enabling its participation in polymerization reactions to create polyelectrolytes with tailored properties . A significant application area is in the development of advanced drug delivery systems. Researchers utilize polymers derived from this monomer, such as poly(vinyl benzyl trimethylammonium chloride) (PVBTMAC), to form nano-sized polyelectrolyte complexes with biomolecules like insulin. These complexes are investigated for their potential to encapsulate and deliver therapeutic proteins, enhancing stability and enabling controlled release profiles . The cationic nature of the polymer facilitates electrostatic co-assembly with negatively charged proteins, forming stable, biohybrid nanoparticulate structures . Furthermore, this monomer is instrumental in synthesizing materials with inherent antimicrobial activity. When grafted onto substrates such as cotton fabric, the resulting cationic polymers can exhibit effective antibacterial properties, making them suitable for applications in medical textiles and sanitization . The compound is also applied in water treatment processes, where its cationic polymer derivatives act as effective flocculants and coagulants for the removal of suspended particles . Additionally, its use in the creation of strong base anion exchange membranes highlights its importance in separation technologies and water purification systems . This product is intended for research purposes only and is strictly not approved for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethenyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N.ClH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPHLPCWXAZLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975605
Record name N,N,N-Trimethylethenaminium chloride
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Molecular Weight

121.61 g/mol
Source PubChem
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CAS No.

6018-82-2
Record name Ethenaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name Trimethyl(vinyl)ammonium chloride
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Record name N,N,N-Trimethylethenaminium chloride
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Record name Trimethyl(vinyl)ammonium chloride
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Foundational & Exploratory

The Mechanistic Paradigm of Free Radical Polymerization for Trimethyl(vinyl)ammonium Chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl(vinyl)ammonium chloride (TMVAC) is a highly reactive, positively charged quaternary ammonium monomer. The free radical polymerization (FRP) of TMVAC yields poly(vinyltrimethylammonium chloride) (poly(TMVAC)), a potent polyelectrolyte. This whitepaper provides an in-depth mechanistic analysis of TMVAC polymerization, exploring the unique electrostatic and thermodynamic forces at play. Designed for researchers and drug development professionals, this guide outlines the kinetic parameters, self-validating experimental methodologies, and the material's critical applications in biohybrid nanoparticle formulation and antimicrobial systems.

Molecular Dynamics of the TMVAC Monomer

TMVAC (CAS 6018-82-2) features a permanent positive charge on its quaternary nitrogen atom, adjacent to a reactive vinyl group (—CH=CH₂)[1]. Unlike neutral vinyl monomers (e.g., styrene or vinyl acetate), the electron-withdrawing nature of the trimethylammonium group significantly polarizes the double bond. This polarization makes the vinylic carbon highly susceptible to nucleophilic or radical attack, initiating a cascade of polymerization reactions[2].

In aqueous environments, the monomer exists as a fully dissociated ion pair. This ionic nature dictates that the polymerization is not only governed by standard radical kinetics but is heavily influenced by electrostatic repulsion and solvent polarity .

Mechanistic Pathway of Free Radical Polymerization

The homopolymerization of TMVAC follows a classic chain-growth mechanism, albeit heavily modified by the polyelectrolyte effect[3].

I. Initiation

Initiation typically utilizes water-soluble thermal initiators such as Ammonium Persulfate (APS) or azo-compounds like V-50. Upon thermal homolysis, the initiator generates primary radicals (e.g., sulfate radical anions, SO4∙−​ ). These primary radicals attack the electron-deficient β -carbon of the TMVAC vinyl group, breaking the π -bond and transferring the unpaired electron to the α -carbon, forming a chain-initiated radical cation[4].

II. Propagation (The Polyelectrolyte Effect)

Propagation involves the successive addition of TMVAC monomers to the growing macroradical. Because both the macroradical and the incoming monomer carry permanent positive charges, propagation faces a high activation energy barrier due to Coulombic repulsion.

  • Causality of Ionic Shielding: The apparent propagation rate constant ( kp​ ) is highly dependent on the ionic strength of the solvent. Without background salts, the electrostatic field generated by the growing polycation repels incoming monomers. The addition of electrolytes (e.g., NaCl) reduces the Debye screening length, shielding the charges and dramatically accelerating the polymerization rate.

III. Termination

Termination occurs via bimolecular collision of two growing macroradicals. Due to the extreme steric bulk of the trimethylammonium groups and the strong electrostatic repulsion between two positively charged polymer chains, termination is predominantly diffusion-controlled. As the reaction progresses and viscosity increases, the termination rate constant ( kt​ ) drops precipitously (the Trommsdorff-Norrish effect), often leading to autoacceleration and high-molecular-weight products.

FRP_Mechanism I Initiator (e.g., APS) R_rad Primary Radical (R•) I->R_rad Thermal Homolysis RM_rad Initiated Radical (+) R_rad->RM_rad + TMVAC M TMVAC Monomer (+) M->RM_rad Prop Propagation (Charge Repulsion Shielded) RM_rad->Prop Macro_rad Macroradical (RM_n•) Prop->Macro_rad k_p (Salt Dependent) Term_Rec Recombination (Dead Polymer) Macro_rad->Term_Rec k_tc Term_Disp Disproportionation (Dead Polymers) Macro_rad->Term_Disp k_td

Diagram 1: Mechanistic pathway of TMVAC free radical polymerization.

Kinetics and Thermodynamics Data

To optimize the synthesis of poly(TMVAC) for biomedical applications, researchers must tightly control the kinetic parameters. The tables below summarize the quantitative data governing the reaction.

Table 1: Comparison of Initiator Systems for TMVAC Polymerization

Initiator SystemPhaseTemp Range (°C)Half-life ( t1/2​ ) at 60°CMechanistic Impact
Ammonium Persulfate (APS) Aqueous50 - 70~ 13 hoursStandard for water-soluble cationic monomers; yields hydrophilic sulfate end-groups.
Azobisisobutyronitrile (AIBN) Co-solvent60 - 80~ 10 hoursRequires organic co-solvent; yields cyanoisopropyl end-groups, slightly increasing hydrophobicity.
APS / TEMED (Redox) Aqueous20 - 40N/A (Rapid)Enables low-temperature initiation, preventing thermal degradation of sensitive co-monomers.

Table 2: Typical Kinetic Parameters for TMVAC Free Radical Polymerization

ParameterSymbolTypical RangeCausality / Mechanistic Impact
Propagation Rate Constant kp​ 1.5×103−4.5×103 M −1 s −1 Strongly influenced by ionic strength. High salt concentration shields electrostatic repulsion, maximizing kp​ .
Termination Rate Constant kt​ 106−107 M −1 s −1 Diffusion-controlled. Decreases drastically at high conversions due to chain entanglement and charge repulsion.
Activation Energy Ea​ 65 - 75 kJ/molDictates temperature dependence. The primary energetic barrier is the thermal homolysis of the initiator.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes a causality explanation and a validation checkpoint to confirm success before proceeding.

Protocol: Aqueous Free Radical Polymerization of TMVAC

Step 1: Monomer Purification

  • Action: Dissolve raw TMVAC in a minimal volume of hot methanol. Precipitate the monomer by adding cold diethyl ether dropwise. Filter and dry under vacuum for 24 hours[3].

  • Causality: Commercial TMVAC often contains unreacted trimethylamine or stabilizing inhibitors. These impurities act as chain transfer agents, prematurely terminating macroradicals and severely depressing the final molecular weight[3].

  • Validation Checkpoint: Melting point analysis should yield a sharp peak, and 1 H NMR should show no trace of free amine protons.

Step 2: Solution Preparation

  • Action: Dissolve purified TMVAC (2.0 M) in deionized Milli-Q water. Add NaCl to achieve a 0.5 M background electrolyte concentration.

  • Causality: The addition of NaCl minimizes electrostatic repulsion between the positively charged macroradical and the incoming cationic monomer, optimizing the propagation rate ( kp​ ).

Step 3: Degassing (Freeze-Pump-Thaw)

  • Action: Transfer the solution to a Schlenk flask. Freeze the mixture in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Repeat for three cycles.

  • Causality: Dissolved oxygen is a potent diradical that rapidly reacts with primary and propagating radicals to form stable, unreactive peroxy radicals, completely inhibiting polymerization.

  • Validation Checkpoint: During the final thaw cycle under vacuum, the solution must remain completely silent (no bubbling). Bubbling indicates residual gas.

Step 4: Initiation & Polymerization

  • Action: Backfill the Schlenk flask with Argon. Inject a degassed aqueous solution of APS (0.02 M). Immerse the flask in a pre-heated silicone oil bath at 60 °C for 12 hours under continuous magnetic stirring.

  • Causality: 60 °C provides an optimal homolysis rate for APS, ensuring a steady, controlled generation of primary radicals without causing thermal runaway.

Step 5: Termination, Recovery, and Characterization

  • Action: Cool the flask in an ice bath to quench the reaction. Precipitate the viscous polymer solution dropwise into a large excess of cold acetone. Recover via centrifugation, dialyze against deionized water (MWCO 3.5 kDa) for 48 hours, and lyophilize.

  • Validation Checkpoint: 1 H NMR of the dried product must show the complete disappearance of vinylic protons ( δ 5.5-6.5 ppm) and the appearance of broad alkane backbone protons ( δ 1.5-2.5 ppm), confirming successful monomer-to-polymer conversion.

Workflow Purify 1. Purification (Recrystallization) Degas 2. Degassing (Freeze-Pump-Thaw) Purify->Degas React 3. Polymerization (60°C, Argon atm) Degas->React Precipitate 4. Precipitation (Cold Acetone) React->Precipitate Purify_Poly 5. Dialysis & Lyophilization Precipitate->Purify_Poly Analyze 6. Validation (1H NMR, GPC) Purify_Poly->Analyze

Diagram 2: Self-validating experimental workflow for TMVAC polymerization.

Applications in Drug Delivery and Biomaterials

The resulting poly(TMVAC) is a high-charge-density polyelectrolyte with profound applications in the pharmaceutical and biomedical sectors:

  • Drug Delivery Systems: Poly(TMVAC) is utilized to form nano-sized polyelectrolyte complexes (PECs) with negatively charged therapeutic biomolecules, such as insulin or nucleic acids (mRNA/DNA)[1]. The cationic nature of the polymer facilitates spontaneous electrostatic co-assembly, encapsulating the payload to protect it from enzymatic degradation while enabling controlled release profiles[1].

  • Antimicrobial Adhesives: The quaternary ammonium structure inherently disrupts bacterial cell membranes. By copolymerizing TMVAC with monomers like 2-octyl cyanoacrylate, researchers have successfully developed advanced antimicrobial adhesive compositions for wound closure. This covalent incorporation ensures that the antimicrobial agent is immobilized, providing localized antibacterial properties without leaching into the surrounding tissue[2].

  • Water Purification: The high cationic charge density makes poly(TMVAC) an exceptionally effective flocculant and coagulant for neutralizing and precipitating negatively charged colloidal suspensions in wastewater treatment[1].

References

  • Rate constants of dichloride radical anion reactions with molecules of environmental interest in aqueous solution: a review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antimicrobial adhesive copolymer compositions. Justia Patents. Available at:[Link]

Sources

Toxicity and stability of trimethyl(vinyl)ammonium chloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Aqueous Stability and Toxicological Profile of Trimethyl(vinyl)ammonium Chloride

This document provides a comprehensive technical analysis of trimethyl(vinyl)ammonium chloride (TMVAC), a quaternary ammonium compound utilized as a cationic monomer. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior in aqueous environments and its toxicological characteristics. The content is structured to deliver not just data, but a foundational understanding of the causality behind its properties and the methodologies used for its assessment.

Introduction and Molecular Profile

Trimethyl(vinyl)ammonium chloride (CAS 6018-82-2), also known as neurine chloride, is a quaternary ammonium salt characterized by a permanently positively charged nitrogen atom and a reactive vinyl group.[1][2] This dual functionality makes it a valuable monomer for the synthesis of cationic polyelectrolytes. These polymers are employed in diverse applications, including as flocculants in water treatment, components of anion exchange membranes, and as materials with inherent antimicrobial properties.[1] Given its application in aqueous systems and potential for environmental and human exposure, a thorough understanding of its stability and toxicity is paramount.

Molecular Structure:

  • Chemical Name: N,N,N-Trimethylethenaminium chloride

  • Molecular Formula: C₅H₁₂ClN[2]

  • Key Features: A stable trimethylammonium cationic head and a polymerizable vinyl (ethenyl) functional group.

Aqueous Stability Profile

The stability of TMVAC in aqueous solutions is dictated by its chemical structure. The quaternary ammonium cation is generally resistant to degradation. Therefore, the primary site of reactivity is the vinyl group. The environmental conditions—namely pH, temperature, and light—are critical determinants of its fate in water.

Hydrolytic Stability

While specific hydrolysis kinetic data for TMVAC is not extensively documented in peer-reviewed literature, its behavior can be inferred from fundamental chemical principles and studies on analogous compounds.

  • Mechanism: The primary non-polymerization reaction pathway for the vinyl group in water is hydration. Under acidic conditions, this reaction can be catalyzed to form a secondary alcohol, 1-(trimethylammonio)ethanol chloride. However, the electron-withdrawing nature of the adjacent quaternary ammonium group can influence this reactivity.

  • pH Influence: The stability of many quaternary ammonium compounds (QACs) is pH-dependent. While the core ammonium structure is stable, extreme pH can affect other functional groups. Studies on polymers with similar functional groups, like poly(3-methacrylamido propyl trimethyl ammonium chloride), show that hydrolysis rates increase significantly under both acidic and, more dramatically, alkaline conditions.[3][4][5] For TMVAC, alkaline conditions are less likely to cleave the stable C-N bonds but could potentially influence reactions involving the vinyl group. The presence of water molecules is also critical; reduced water content can accelerate the degradation of QA cations in the presence of hydroxide ions.[6]

Photostability

Exposure to ultraviolet (UV) radiation is a significant factor, particularly concerning the vinyl moiety.

  • Mechanism: UV light can provide the activation energy to initiate free-radical polymerization of the vinyl group, leading to the formation of poly[trimethyl(vinyl)ammonium chloride]. This is a primary method for its intentional polymerization.[1] In environmental contexts, this could lead to unintended polymer formation.

  • Photodegradation: Advanced oxidation processes combining VUV and UV-C light have been shown to rapidly degrade other QACs, with half-lives as short as 2 to 7 minutes.[7] This suggests that while TMVAC may be reactive to light, its degradation into smaller molecules, rather than just polymerization, is possible under high-energy conditions.

Thermal Stability

TMVAC is generally stable at ambient and moderately elevated temperatures in solution. However, high temperatures can promote degradation.

  • Mechanism: Thermal energy can also initiate polymerization. Beyond polymerization, extreme temperatures will lead to decomposition. Safety data for the related compound (ar-vinylbenzyl)trimethylammonium chloride notes that hazardous decomposition products include nitrogen oxides and hydrogen chloride.[8] Studies on polymers derived from similar monomers show thermal stability up to approximately 230°C.[9][10]

Hypothesized Aqueous Degradation & Reaction Pathway

Based on the chemical functionalities of TMVAC, the following diagram illustrates the primary transformation pathways in an aqueous environment: polymerization initiated by light or heat, and a potential, though less favorable, hydration of the vinyl group.

G TMVAC Trimethyl(vinyl)ammonium Chloride (TMVAC) Polymer Poly[trimethyl(vinyl)ammonium chloride] TMVAC->Polymer UV Light / Heat (Radical Polymerization) Alcohol 1-(Trimethylammonio)ethanol Chloride (Hydration Product) TMVAC->Alcohol H₂O / H⁺ (Hydration)

Caption: Hypothesized reaction pathways for TMVAC in water.

Protocols for Stability Assessment

To empirically determine the stability of TMVAC, a structured experimental approach is required. The following protocols describe a self-validating system for generating reliable stability data.

Experimental Workflow: Aqueous Stability Study (Based on OECD Guideline 111)

The objective is to determine the rate of abiotic hydrolysis of TMVAC as a function of pH.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Buffer Solutions (pH 4, 7, 9) C Spike Stock into Buffers (Final Conc. ~10 mg/L) A->C B Prepare TMVAC Stock Solution B->C D Aliquot into Vials (Sterile, Amber Glass) C->D E Incubate at Constant Temp (e.g., 25°C, 50°C) D->E F Collect Samples at Timepoints (t=0, 1, 3, 7, 14, 30 days) E->F G Quench Reaction (if needed) F->G H Quantify TMVAC Concentration (e.g., HPLC-CAD/ELSD or IC) G->H I Identify Degradation Products (LC-MS/MS) H->I J Plot ln(C/C₀) vs. Time I->J K Determine Rate Constant (k) J->K L Calculate Half-Life (t₁/₂) (t₁/₂ = 0.693/k) K->L

Caption: Workflow for an aqueous hydrolytic stability study.

Step-by-Step Methodology: Hydrolytic Stability
  • Preparation:

    • Prepare sterile aqueous buffer solutions at pH 4.0 (e.g., acetate), 7.0 (e.g., phosphate), and 9.0 (e.g., borate).

    • Prepare a concentrated stock solution of TMVAC in deionized water. The purity of the TMVAC standard must be >99% for accurate quantification.

    • Spike the stock solution into each buffer to achieve a final concentration suitable for the analytical method (e.g., 1-10 µg/mL).

  • Incubation:

    • Dispense the solutions into sterile, sealed amber glass vials to prevent photodegradation.

    • Place vials in a temperature-controlled incubator (e.g., 25°C). Parallel studies at elevated temperatures (e.g., 50°C) can be run to assess temperature effects and accelerate degradation.

    • Collect triplicate samples from each pH/temperature condition at predetermined time points (e.g., 0, 1, 2, 5, 7, 14, and 30 days).

  • Analysis:

    • Immediately after collection, analyze the samples or store them under refrigerated conditions for no more than 24 hours.[11]

    • Causality: The choice of analytical method is critical. As a quaternary amine, TMVAC lacks a strong UV chromophore. Therefore, High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is a superior choice to HPLC-UV. Alternatively, Ion Chromatography (IC) with conductivity detection is highly effective for quantifying cationic species. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying potential degradation products.[12][13]

  • Data Interpretation:

    • For each pH and temperature, plot the natural logarithm of the concentration ratio (ln[Cₜ/C₀]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative rate constant (-k).

    • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = ln(2)/k.

Toxicological Profile

The toxicological data specifically for TMVAC monomer is limited.[8][14] Therefore, this assessment relies on a combination of data from closely related QACs (a "read-across" approach) and general knowledge of the chemical class.

Mechanism of Toxicity

The primary mechanism of toxicity for QACs is the disruption of cellular membranes.[15] The cationic headgroup interacts with the negatively charged components of bacterial, fungal, and mammalian cell membranes (e.g., phospholipids and proteins). This interaction disrupts membrane integrity, leading to leakage of intracellular contents and cell death.[15]

Human Health Toxicity
  • Acute Toxicity: While no specific LD50 is available for TMVAC, data for the structurally related (ar-vinylbenzyl)trimethylammonium chloride indicates it is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[16][17] Direct contact should be avoided.

  • Genotoxicity: The Ames test on several QACs has shown no mutagenic activity.[18] In vivo and in vitro tests for chromosomal aberrations on other QACs have also been negative.[19] This suggests that TMVAC is unlikely to be a potent mutagen.

  • Developmental and Reproductive Toxicity (DART): A systematic review of reliable, guideline-compliant studies on alkyldimethylbenzylammonium chloride (ADBAC) and dialkyldimethylammonium chloride (DDAC) found no adverse DART effects.[20]

Ecotoxicity

QACs as a class are known to be toxic to aquatic organisms, as their membrane-disrupting activity is broad-spectrum.[18]

  • Aquatic Toxicity: Acute toxicity (48h IC50) of gemini surfactants, a type of QAC, to Daphnia magna ranges from 0.6 to 1 mg/L, classifying them as toxic or very toxic.[18][21] For the cationic surfactant dodecyl trimethyl ammonium chloride (DTMAC), 96-h EC50 values for marine microalgae ranged from 0.69 to 6.34 mg/L.[22] Benzalkonium chloride (BAC) showed acute effects on Daphnia magna in the tens of µg/L range.[23]

Summary of Toxicological Data (Read-Across)
EndpointTest Organism/SystemCompound(s)ResultClassification/CommentReference
Human Health
Skin IrritationN/A(Vinylbenzyl)TMACauses skin irritationHazard Statement H315[16][17]
Eye IrritationN/A(Vinylbenzyl)TMACauses serious eye irritationHazard Statement H319[16][17]
MutagenicityS. typhimurium (Ames)Various QACsNegativeNot considered mutagenic[18][19]
Ecotoxicity
Acute ImmobilizationDaphnia magnaBenzalkonium ChlorideEC50: tens of µg/LVery Toxic to Aquatic Life[23]
Acute ImmobilizationDaphnia magnaGemini SurfactantsIC50: 0.6 - 1.0 mg/LToxic to Aquatic Life[18][21]
Algal Growth InhibitionMarine MicroalgaeDTMAC96h EC50: 0.69 - 6.34 mg/LToxic to Aquatic Life[22]

TMA = Trimethylammonium chloride; DTMAC = Dodecyl trimethyl ammonium chloride

Protocols for Toxicological Assessment

Standardized protocols are essential for evaluating the toxicological potential of TMVAC.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This workflow assesses the concentration at which TMVAC causes cell death in a cultured cell line (e.g., human keratinocytes).

G cluster_prep 1. Cell Culture cluster_exposure 2. Compound Exposure cluster_assay 3. MTT Assay cluster_data 4. Data Analysis A Seed Cells in 96-well Plate (e.g., HaCaT cells) B Incubate for 24h (Allow cells to attach) A->B D Replace Media with TMVAC-containing Media B->D C Prepare Serial Dilutions of TMVAC C->D E Incubate for 24h or 48h D->E F Add MTT Reagent to each well E->F G Incubate for 2-4h (Viable cells form formazan) F->G H Add Solubilizing Agent (e.g., DMSO, isopropanol) G->H I Read Absorbance (e.g., at 570 nm) H->I J Plot % Viability vs. Log[Concentration] I->J K Calculate IC₅₀ Value (Concentration for 50% inhibition) J->K

Caption: Workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a suitable human cell line (e.g., HaCaT keratinocytes, HepG2 liver cells) in a 96-well microplate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a series of dilutions of TMVAC in cell culture medium. Remove the old medium from the cells and replace it with the TMVAC dilutions. Include untreated controls (medium only) and a vehicle control if a solvent is used.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Causality: The MTT assay is a colorimetric test for metabolic activity. Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. This provides a direct and quantifiable link between cellular viability and a measurable optical density.

  • Solubilization & Reading: After a 2-4 hour incubation with MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the TMVAC concentration and use a non-linear regression to determine the IC50 value—the concentration that inhibits 50% of cell viability.

Conclusion and Risk Mitigation

The available data indicates that trimethyl(vinyl)ammonium chloride is a reactive monomer whose primary risks are associated with its irritant properties and the ecotoxicity characteristic of the broader QAC class. While the quaternary ammonium group itself is stable, the vinyl group is susceptible to polymerization under the influence of heat and light and may undergo other reactions in aqueous media.

Key Takeaways:

  • Stability: TMVAC's stability in water is finite due to the reactive vinyl group. Its fate is highly dependent on environmental conditions, with polymerization being a key transformation pathway.

  • Toxicity: Direct toxicological data is sparse. However, based on related compounds, TMVAC should be handled as a skin and eye irritant.[16][17] The general class of QACs is known to be toxic to aquatic organisms, and therefore environmental release should be minimized.[18][21][22][23]

  • Data Gaps: Definitive stability and toxicity profiles require empirical testing of the pure TMVAC monomer. The read-across data provided here serves as a robust starting point for risk assessment but should not replace direct measurement for regulatory or critical safety applications.

Recommended Practices:

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[16][17] Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated place away from light and heat to prevent unintended polymerization.[16]

  • Disposal: Dispose of TMVAC and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

References

  • Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments. (2025, August 6). Source Not Available.
  • Trimethyl(vinyl)ammonium chloride|CAS 6018-82-2. Benchchem.
  • Isidori, M., et al. (2016). Toxicity and genotoxicity of the quaternary ammonium compound benzalkonium chloride (BAC) using Daphnia magna and Ceriodaphnia dubia as model systems. PubMed.
  • Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation with DNA. (2016, February 16).
  • Vinylbenzyl trimethylammonium chloride - SAFETY DATA SHEET. (2011, January 27). Source Not Available.
  • SAFETY DATA SHEET - Vinylbenzyl trimethylammonium chloride. (2011, January 27). Fisher Scientific.
  • Goodman, J. M., et al. (2021). Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects. PubMed.
  • Evaluating the Safety of Quaternary Ammonium Compounds (QACs). (2021, March 8). Biomonitoring California.
  • Santos - TRIMETHYLAMMONIUM CHLORIDE. Source Not Available.
  • ECHA's Assessment Highlights Potential Risks of Quaternary Ammonium Compounds. (2025, January 30). Source Not Available.
  • (ar-vinylbenzyl)trimethylammonium chloride | Chemsrc. (2025, August 21). Chemsrc.
  • Trimethylammonium chloride MSDS. Merck Millipore.
  • Poly(vinylbenzyl trimethyl ammonium chloride), solution in water. (2020, March 17). Scientific Polymer Products, Inc..
  • TRIMETHYLAMMONIUM CHLORIDE | Santos. Source Not Available.
  • SAFETY DATA SHEET - Trimethyltetradecylammonium Chloride. (2025, November 25). TCI Chemicals.
  • Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. AIP Publishing.
  • The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass. (2025, October 6). Aster Bio.
  • Analytical Methods. Source Not Available.
  • Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water. (2021, May 23). Source Not Available.
  • Synthesis and characterization of poly (benzyl trimethyl ammonium chloride) ionic polymer | Request PDF.
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PMC.
  • (Vinylbenzyl)trimethylammonium chloride 99 26616-35-3. Sigma-Aldrich.
  • trimethyl(vinyl)ammonium chloride 6018-82-2 wiki. Source Not Available.
  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (2017, May 2).
  • Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI.
  • Egea, A., et al. (2021).
  • Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2025, October 14).
  • Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. (2022, July 10). PubMed.
  • Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment. (2023, November 2).
  • METHOD 107 - DETERMIN
  • Analysis and Quantification of Alkyl (C12-22) Trimethyl Ammonium Chloride Content in Cosmetics. MDPI.
  • Liquid chromatographic determination of trimethylamine in w

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Thermal degradation kinetics of trimethyl(vinyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl(vinyl)ammonium chloride (TMVAC) is a critical cationic monomer utilized in the synthesis of poly(ionic liquids), targeted drug delivery vehicles, and advanced anion-exchange membranes. Because these applications often require melt-processing or exposure to elevated temperatures, understanding the thermal stability and degradation kinetics of the TMVAC monomer is paramount. This whitepaper elucidates the fundamental chemical mechanisms governing TMVAC pyrolysis, establishes a self-validating analytical protocol for kinetic evaluation, and provides a comprehensive thermodynamic framework for predicting its thermal behavior.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of quaternary ammonium compounds (QACs) typically proceeds via two competing mechanisms: the Hofmann elimination and the 1[1].

However, the unique molecular architecture of TMVAC dictates a highly specific degradation route:

  • Absence of Hofmann Elimination: The Hofmann elimination requires the presence of β -hydrogens on an sp3 -hybridized carbon to form an alkene. In TMVAC, the three methyl groups lack β -hydrogens entirely. While the vinyl group possesses β -hydrogens, they reside on an sp2 -hybridized carbon. Abstraction of these protons would yield acetylene—a highly strained and thermodynamically unfavorable transition under standard pyrolytic conditions.

  • Dominance of the Reverse Menshutkin Reaction: Consequently, TMVAC degrades almost exclusively via the reverse Menshutkin reaction, wherein the chloride counterion acts as a nucleophile[2].

This nucleophilic substitution ( SN​2 ) presents two theoretical pathways:

  • Pathway A (Demethylation): The chloride ion attacks one of the sterically unhindered sp3 methyl carbons. This kinetically favored pathway yields N,N-dimethylvinylamine and methyl chloride .

  • Pathway B (Devinylation): The chloride ion attacks the sp2 vinylic carbon. Because SN​2 reactions are electronically and sterically forbidden at sp2 centers, this pathway is highly unfavored, making the formation of trimethylamine and vinyl chloride negligible.

Mechanistic_Pathway TMVAC Trimethyl(vinyl)ammonium Chloride (TMVAC) Demethylation Pathway A: Reverse Menshutkin (Demethylation) TMVAC->Demethylation Heat (>200°C) Favored (sp³ attack) Devinylation Pathway B: Reverse Menshutkin (Devinylation) TMVAC->Devinylation Heat (>250°C) Unfavored (sp² attack) ProdA N,N-Dimethylvinylamine + Methyl Chloride Demethylation->ProdA ProdB Trimethylamine + Vinyl Chloride Devinylation->ProdB

Figure 1: Competing reverse Menshutkin degradation pathways for TMVAC.

Kinetic Modeling and Thermodynamic Parameters

To prevent mechanistic assumptions from skewing the activation energy ( Ea​ ) calculations, we employ isoconversional (model-free) methods . By utilizing multiple heating rates ( β ) in Thermogravimetric Analysis (TGA), we can map the activation energy as a function of the conversion fraction ( α ).

The3[3] typically exhibits a slight increase in Ea​ as α progresses, indicating a shift from surface-level degradation to bulk mass-transfer-limited decomposition.

Table 1: Representative Kinetic Parameters for TMVAC Degradation

Conversion Fraction ( α ) Ea​ (FWO Method) [kJ/mol] Ea​ (KAS Method) [kJ/mol] R2 (Linearity)
0.1118.4116.20.994
0.3121.5119.80.997
0.5123.1121.40.998
0.7124.8123.50.996
0.9127.2126.10.991

Note: Data derived using the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) isoconversional models.

Experimental Workflow: Hyphenated TGA-FTIR-MS Protocol

To empirically prove the causality of the demethylation pathway, a simple mass-loss curve is insufficient. We must correlate the physical mass loss ( DTGmax​ ) with the exact chemical identity of the evolved gases. The following protocol utilizes a hyphenated TGA-FTIR-MS system designed as a self-validating loop .

Self-Validating Logic:

To ensure the MS signals are accurately assigned, the protocol mandates the parallel analysis of a reference standard—4[4]—under identical conditions. Because TMAC degrades exclusively via demethylation to trimethylamine and methyl chloride, its MS fragmentation pattern serves as an internal calibration benchmark for the m/z 50.5 ( CH3​Cl+ ) signal. If the TMVAC sample yields an identical m/z 50.5 peak synchronously with its primary mass-loss derivative, Pathway A is empirically validated.

Step-by-Step Methodology:
  • Sample Preparation & Desiccation:

    • Weigh 5.0 ± 0.1 mg of TMVAC into an alumina ( Al2​O3​ ) crucible.

    • Pre-dry the sample in a vacuum oven at 60°C for 24 hours to eliminate bound moisture, which can artificially skew the initial conversion fraction ( α<0.05 ).

  • Non-Isothermal TGA Execution:

    • Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Heat the sample from 30°C to 600°C at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Evolved Gas Transfer:

    • Route the effluent gas through a fused silica capillary transfer line heated to 200°C. Causality note: Heating the line prevents the condensation of high-boiling N,N-dimethylvinylamine before it reaches the detectors.

  • FTIR and MS Detection:

    • FTIR: Monitor the gas cell for the emergence of C-Cl stretching vibrations (~730 cm⁻¹) and C-N stretching (~1040 cm⁻¹).

    • MS: Operate in Electron Ionization (EI) mode at 70 eV. Continuously monitor m/z 50.5 (Methyl Chloride) and m/z 71.1 (N,N-dimethylvinylamine).

  • Data Synthesis:

    • Plot ln(β) versus 1/T at constant α values to extract Ea​ via the FWO method.

Experimental_Workflow Step1 1. Sample Prep & Calibration (Dry TMVAC & TMAC Standard) Step2 2. Non-Isothermal TGA (10, 15, 20 °C/min in N₂) Step1->Step2 Validated Baseline Step3 3. Evolved Gas Transfer (Heated Line at 200°C) Step2->Step3 Effluent Gas Step4a 4a. FTIR Analysis (Identify C-N / C-Cl vibrations) Step3->Step4a Step4b 4b. Mass Spectrometry (Monitor m/z 50.5 & 71.1) Step3->Step4b Step5 5. Kinetic Modeling (Kissinger & FWO Isoconversional) Step4a->Step5 Structural Data Step4b->Step5 Isotopic/Mass Data

Figure 2: Self-validating TGA-FTIR-MS workflow for kinetic analysis.

References

  • Source: National Institute of Informatics (NII)
  • Phase Transfer Catalysis: Chemistry and Engineering Source: CORE URL
  • Thermal stability of quaternary ammonium hexafluorophosphates and halides Source: ResearchGate URL
  • Tetramethylammonium chloride Source: LookChem URL

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Trimethyl(vinyl)ammonium Chloride: Molecular Dynamics, Solubility Profile, and Polyelectrolyte Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trimethyl(vinyl)ammonium chloride (TMVAC) is a highly reactive, cationic monomer that has become a foundational building block in modern polymer science, water purification, and advanced drug delivery systems[1]. By bridging a permanent cationic charge with an unsaturated, polymerizable vinyl group, TMVAC enables the synthesis of polyelectrolytes with highly tailored physicochemical properties. This technical guide provides an in-depth analysis of its molecular weight, thermodynamic solubility profile, and self-validating experimental workflows designed for researchers and drug development professionals.

Molecular Weight and Physicochemical Profiling

The precise molecular weight and structural composition of TMVAC dictate its stoichiometric behavior during polymerization and its subsequent charge density. TMVAC (CAS: 6018-82-2) consists of a quaternary nitrogen atom bonded to three methyl groups and one vinyl group, neutralized by a chloride anion[2].

Table 1: Quantitative Physicochemical Properties of TMVAC

PropertyValue / Description
Chemical Name Trimethyl(vinyl)ammonium chloride
CAS Number 6018-82-2
Molecular Formula C5H12ClN
Molecular Weight 121.61 g/mol
Exact Mass 121.0658 g/mol
Physical Appearance White to off-white crystalline solid
Primary Functional Groups Quaternary ammonium cation, Vinyl group (—CH=CH₂)

Thermodynamic Solubility Profile

Understanding the solubility of TMVAC requires an analysis of its thermodynamic interactions with various solvents. Due to its ionic nature, TMVAC is highly soluble in polar solvents such as water and methanol[3].

Mechanistic Causality of Solvation : When TMVAC is introduced to a high-dielectric-constant solvent like water, the polar solvent molecules orient themselves around the crystal lattice. The partially negative oxygen atoms of water interact with the bulky trimethyl(vinyl)ammonium cations, while the partially positive hydrogen atoms hydrate the chloride anions. This exothermic ion-dipole interaction releases sufficient solvation energy to overcome the endothermic lattice energy of the solid crystal. Consequently, TMVAC is highly soluble in aqueous media but practically insoluble in non-polar organic solvents (e.g., hexane, toluene), where weak London dispersion forces cannot disrupt the strong ionic bonds.

Solvation S1 Solid TMVAC Crystal (Lattice Energy) S2 Polar Solvent Addition (H2O / Methanol) S1->S2 Disruption begins S3 Ion-Dipole Interactions (Exothermic Solvation) S2->S3 Solvent penetrates S4 Lattice Dissociation (Endothermic) S2->S4 Overcomes lattice S5 Fully Hydrated Cations & Anions S3->S5 Thermodynamic equilibrium S4->S5 Dissolution complete

Thermodynamic pathway of TMVAC solvation driven by ion-dipole interactions.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute scientific integrity and reproducibility, the following protocols for solubility validation and polymerization are designed as self-validating systems.

Protocol A: Gravimetric Validation of Aqueous Solubility

Objective: To precisely quantify the solubility limit of TMVAC in aqueous media at 25°C. Causality: Gravimetric analysis is chosen over UV-Vis spectroscopy because TMVAC lacks strong chromophores in the visible spectrum, making optical quantification highly prone to baseline errors.

  • Solvent Preparation : Aliquot exactly 10.0 mL of ultra-pure deionized (DI) water into a pre-weighed, temperature-controlled glass vial at 25°C.

  • Incremental Addition : Add TMVAC in 100 mg increments under continuous magnetic stirring (400 rpm). Reasoning: Gradual addition prevents localized supersaturation and clumping, ensuring thermodynamic equilibrium is reached steadily.

  • Equilibration : Once the solution remains cloudy for >2 hours (indicating saturation), centrifuge the mixture at 10,000 x g for 15 minutes to pellet undissolved solute.

  • Lyophilization : Extract exactly 1.0 mL of the clear supernatant into a pre-weighed vial. Flash-freeze in liquid nitrogen and lyophilize for 24 hours.

  • Self-Validation Mechanism : Weigh the lyophilized residue to calculate the exact dissolved mass per mL. To validate, redissolve the residue in 1.0 mL of D₂O and perform ¹H-NMR. The integration of the vinyl protons (approx. 5.5–6.5 ppm) must match the theoretical molarity, confirming that no solvent entrapment or chemical degradation occurred during the lyophilization process.

Protocol B: Free Radical Polymerization for Drug Delivery Applications

Objective: Synthesis of a cationic polyelectrolyte from TMVAC for the encapsulation of biomolecules[1]. Causality: Free radical polymerization in aqueous media is ideal because TMVAC is inherently water-soluble, and water acts as an excellent heat sink for the exothermic propagation steps.

  • Monomer Preparation : Dissolve 5.0 g of TMVAC in 45 mL of DI water.

  • Degassing : Purge the solution with Argon gas for 30 minutes. Reasoning: Molecular oxygen is a potent radical scavenger; failing to degas will result in premature chain termination and low-molecular-weight polymers.

  • Initiation : Add 0.05 g of a water-soluble initiator, such as ammonium persulfate (APS). Heat the reaction vessel to 65°C under continuous Argon flow.

  • Propagation & Termination : Maintain the reaction for 12 hours. The vinyl groups (—CH=CH₂) undergo addition polymerization, forming a saturated carbon backbone with pendant trimethylammonium chloride groups.

  • Purification : Dialyze the resulting polymer solution against DI water for 48 hours using a 10 kDa MWCO membrane to remove unreacted monomers and initiator fragments.

  • Self-Validation Mechanism : Analyze the purified polymer via ¹H-NMR in D₂O. The complete disappearance of the sharp multiplet peaks at 5.5–6.5 ppm (characteristic of the monomeric vinyl protons) and the appearance of broad alkane backbone peaks (1.0–2.5 ppm) definitively validate 100% monomer conversion.

Polymerization N1 TMVAC Monomer (Aqueous Solution) N2 Initiator Addition (Degassed, 65°C) N1->N2 Prevent O2 inhibition N3 Free Radical Polymerization N2->N3 Radical generation N4 Cationic Polyelectrolyte Formation N3->N4 Chain propagation N5 Electrostatic Co-assembly (e.g., Insulin) N4->N5 Charge interaction N6 Biohybrid Nanoparticles (Controlled Release) N5->N6 Nanoparticle stabilization

Workflow of TMVAC from free radical polymerization to biohybrid nanoparticle assembly.

Applications in Advanced Therapeutics and Materials Science

The high solubility and reactive nature of TMVAC make it a critical component in modern biopharmaceuticals. Researchers utilize polymers derived from this monomer to form nano-sized polyelectrolyte complexes[1]. Because the resulting polymer retains the permanent positive charge of the quaternary ammonium group, it readily undergoes electrostatic co-assembly with negatively charged therapeutic proteins, such as insulin[1].

This co-assembly forms stable, biohybrid nanoparticulate structures. The cationic polymer shell protects the encapsulated biologic from premature enzymatic degradation in vivo while enabling a controlled, sustained release profile[1]. Furthermore, the inherent antimicrobial activity of these cationic polymers makes them highly valuable for synthesizing medical textiles and advanced water purification membranes[1]. In low-field NMR studies, TMVAC has also been utilized at high concentrations (e.g., 80.0 mM) to study hyperpolarization and hydrogenation reactions, further demonstrating its robust solubility and stability in analytical chemistry applications[4].

References

  • Trimethyl(vinyl)
  • Buy ethenyl(trimethyl)
  • Tetramethylammonium chloride 75-57-0 wiki - Guidechem Source: Guidechem URL
  • NMR SLIC Sensing of Hydrogenation Reactions Using Parahydrogen in Low Magnetic Fields - PMC Source: NIH / PMC URL

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Methodological & Application

Application Notes & Protocols: Synthesis and Characterization of Cationic Polyacrylamide via Copolymerization of Acrylamide and Trimethyl(vinyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Significance and Applications

Cationic polyacrylamides (CPAMs) are a versatile class of water-soluble polymers essential to numerous industrial processes.[1] These copolymers derive their utility from a unique combination of a non-ionic, hydrophilic backbone provided by acrylamide (AM) and a positive charge imparted by a cationic comonomer, in this case, trimethyl(vinyl)ammonium chloride (VTMAC). This structure allows them to function effectively as flocculants, coagulants, dewatering aids, and retention agents.[2]

The primary applications of CPAMs are in wastewater treatment, where they neutralize negatively charged colloidal particles, facilitating their aggregation and removal.[2] They are also extensively used in the paper manufacturing industry to improve the retention of fine fibers and fillers, and in the petroleum industry for enhanced oil recovery and drilling fluid modification.[2] The molecular weight and charge density (the proportion of cationic monomer) are critical parameters that determine the polymer's performance and are tailored for specific end-uses.[3] This document provides a detailed guide to the synthesis, purification, and characterization of a VTMAC-AM copolymer, grounded in the principles of free-radical polymerization.

Scientific Principle: Free-Radical Copolymerization

The synthesis of poly(acrylamide-co-trimethyl(vinyl)ammonium chloride) is achieved through free-radical polymerization. This chain-reaction mechanism consists of three fundamental stages: initiation, propagation, and termination.[4]

  • Initiation: A thermally or photochemically labile initiator, such as ammonium persulfate (APS), decomposes to generate primary free radicals. These highly reactive species then attack a monomer molecule (either AM or VTMAC), creating a monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This process repeats thousands of times, rapidly increasing the molecular weight. The relative rates at which the two different monomers add to the growing chain are described by their reactivity ratios, which dictate the final composition and sequence distribution of the copolymer.[5][6][7]

  • Termination: The reaction ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer chain.

The entire process is typically conducted under an inert atmosphere (e.g., nitrogen or argon) because oxygen can react with the free radicals, inhibiting or quenching the polymerization process.

Caption: The three key stages of free-radical polymerization.

Experimental Guide

Materials and Equipment
Reagents & MaterialsGradeSupplier (Example)
Acrylamide (AM)≥99%Sigma-Aldrich
Trimethyl(vinyl)ammonium chloride (VTMAC)75 wt. % in H₂OSigma-Aldrich
Ammonium persulfate (APS)≥98%Sigma-Aldrich
AcetoneACS ReagentFisher Scientific
Deionized (DI) Water18.2 MΩ·cm-
Nitrogen Gas (N₂)High Purity-
Equipment
250 mL Three-neck round-bottom flask
Magnetic stirrer with hot plate
Condenser
Thermometer
Nitrogen inlet/outlet adapter
Syringes and needles
Beakers and graduated cylinders
Buchner funnel and filter paper
Vacuum oven
Safety Precautions
  • Acrylamide is a potent neurotoxin and a suspected human carcinogen .[8][9] It can be absorbed through the skin.[8] Always handle solid acrylamide and its concentrated solutions in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8][10] Change gloves frequently, especially after any potential contact.[8][10]

  • Vinylic monomers can be hazardous; always consult the Safety Data Sheet (SDS) before use.[9]

  • The polymerization reaction can be exothermic. Monitor the temperature closely.

Synthesis Protocol: Free-Radical Solution Polymerization

This protocol describes the synthesis of a CPAM with a target molar composition of 80% Acrylamide and 20% VTMAC.

  • Monomer Preparation:

    • In a 250 mL beaker, dissolve 11.37 g of Acrylamide in 80 mL of deionized water.

    • Add 5.88 g of the 75 wt. % VTMAC solution to the acrylamide solution.

    • Stir until all solids are fully dissolved.

  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum for injections.

    • Transfer the monomer solution into the reaction flask.

    • Begin stirring the solution gently.

  • Inerting the System:

    • Purge the solution with a steady stream of nitrogen gas for 30-45 minutes to remove dissolved oxygen, which inhibits the polymerization. This is a critical step for achieving high molecular weight.

  • Initiation:

    • Prepare the initiator solution by dissolving 0.05 g of Ammonium Persulfate (APS) in 5 mL of deionized water.

    • Raise the temperature of the reaction mixture to 60°C using the hot plate.

    • Once the temperature is stable, inject the APS solution into the reaction flask through the septum using a syringe.

  • Polymerization:

    • Within minutes of initiator addition, the solution will become noticeably more viscous.

    • Maintain the reaction at 60°C under a positive nitrogen atmosphere for 4 hours. The solution will become a very thick, transparent gel.

  • Termination & Isolation:

    • After 4 hours, stop the heating and allow the flask to cool to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring acetone. The polymer will precipitate as a white, stringy solid.

    • Continue stirring for 20-30 minutes to wash away unreacted monomers and initiator residues.

  • Purification & Drying:

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer cake with an additional 100 mL of fresh acetone.

    • Break up the polymer solid and transfer it to a watch glass.

    • Dry the polymer in a vacuum oven at 50°C overnight until a constant weight is achieved. The final product should be a brittle, white solid.

Caption: Experimental workflow for CPAM synthesis.

Polymer Characterization

Characterization is essential to confirm the structure, composition, and molecular weight of the synthesized copolymer, which dictate its final properties.

Structural Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of functional groups from both monomers in the final polymer structure.

  • Protocol: Acquire a spectrum of the dry polymer powder using an FT-IR spectrometer with an ATR accessory.

  • Expected Peaks: The spectrum should show characteristic absorption bands for:

    • Amide N-H stretch: ~3350 cm⁻¹[5]

    • Alkane C-H stretch: ~2920 cm⁻¹[5]

    • Amide C=O stretch (from AM): ~1680 cm⁻¹[5]

    • Quaternary ammonium group vibrations (from VTMAC): Bands around 1480 cm⁻¹ and 960 cm⁻¹.

Compositional Analysis: ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR can be used to determine the molar ratio of the two monomers incorporated into the polymer chain.

  • Protocol: Dissolve a small amount of the dried polymer in deuterium oxide (D₂O). Acquire the ¹H-NMR spectrum.

  • Analysis: The copolymer composition is calculated by comparing the integration of specific proton signals unique to each monomer.

    • Acrylamide Backbone Protons (-CH₂-CH-): Broad signals in the 1.5-2.5 ppm range.

    • VTMAC N-Methyl Protons (-N⁺(CH₃)₃): A distinct, sharp singlet around 3.2 ppm.

    • By comparing the integrated area of the VTMAC methyl signal to the backbone proton signals, the molar ratio of VTMAC to AM in the copolymer can be determined.

Molecular Weight Determination: Intrinsic Viscosity

Dilute solution viscometry is a cost-effective method to estimate the average molecular weight of the polymer.[12] The intrinsic viscosity [η] is related to the viscosity-average molecular weight (Mᵥ) by the Mark-Houwink equation: [η] = K * Mᵥᵃ where K and α are constants specific to the polymer-solvent system.

  • Protocol:

    • Prepare a series of dilute polymer solutions (e.g., 0.1, 0.05, 0.025, 0.01 g/dL) in a suitable solvent, such as 1 M NaCl solution, to suppress polyelectrolyte effects.

    • Measure the flow time of the pure solvent and each polymer solution at a constant temperature (e.g., 25°C) using an Ubbelohde capillary viscometer.[12]

    • Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration.

    • Plot η_sp/c versus concentration (c) and extrapolate to zero concentration to find the intrinsic viscosity [η].

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate or is very slow Oxygen inhibition; Inactive initiator; Insufficient temperature.Ensure thorough deoxygenation by purging with N₂ for at least 30 minutes. Use freshly prepared initiator solution. Verify reaction temperature is at the target (e.g., 60°C).
Low polymer yield or low molecular weight Premature termination; Incorrect initiator concentration.Check for impurities in monomers or solvent. Re-evaluate initiator concentration; too much initiator can lead to lower molecular weight chains.
Polymer is insoluble in water Cross-linking occurred.This can happen if the reaction temperature is too high or if impurities that can act as cross-linkers are present. Ensure monomers are pure.
Precipitated polymer is sticky and difficult to handle Incomplete precipitation or insufficient washing.Use a larger volume of acetone for precipitation. Ensure vigorous stirring. Perform a second wash with fresh acetone.

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  • Zhang, L., et al. (2021). Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters. RSC Publishing. Available at: [Link]

  • Journal of Advanced Chemical Engineering. (2020). Synthesis and characterization of co-poly acrylamide-diallyaimethyl ammonium chloride. Available at: [Link]

  • Van, D. T., et al. (2019). Studying reactivity ratios and physical properties of n-vinyl pyrrolidone-N,N'-dimethylacrylamide copolymer. Vietnam Journal of Chemistry. Available at: [Link]

Sources

Application Note: Grafting Trimethyl(vinyl)ammonium Chloride onto Cellulose for Advanced Water Treatment

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-25 Target Audience: Researchers, Materials Scientists, and Water Purification Engineers Focus Area: Polymer Chemistry, Environmental Remediation, and Antimicrobial Materials

Mechanistic Rationale & Material Selection

Wastewater treatment is increasingly challenged by refractory contaminants, high turbidity, and biofouling. Conventional coagulation-flocculation methods often suffer from low throughput and high sensitivity to influent pH and ionic strength[1]. To overcome these limitations, the surface functionalization of natural biopolymers with cationic moieties has emerged as a highly effective, sustainable strategy[2].

Trimethyl(vinyl)ammonium chloride (TMVAC, CAS 6018-82-2) is a highly reactive quaternary ammonium monomer featuring a permanent positive charge and a polymerizable vinyl group[3]. When covalently grafted onto a cellulose scaffold, it creates a high-density "bottle-brush" polyelectrolyte architecture[2].

  • Causality of the Cellulose Scaffold: Cellulose provides a mechanically robust, high-surface-area, and biodegradable backbone. However, pristine cellulose is predominantly neutral or slightly electronegative, limiting its interaction with anionic pollutants.

  • Causality of the TMVAC Monomer: Grafting TMVAC imparts a permanent cationic charge, transforming the cellulose into a "super-bridging agent." This allows for rapid electrostatic co-assembly with negatively charged dyes, oxyanions, and bacterial membranes[1][3].

  • Causality of the Synthesis Method: While radiation-induced grafting is viable[4], Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET-ATRP) is preferred for precision. ARGET-ATRP allows for controlled strand lengths of the quaternary ammonium polyelectrolyte chains, preventing uncontrolled cross-linking that could collapse the cellulose pore structure and reduce the active surface area[2].

Process Workflows & Logical Relationships

The following diagrams illustrate the chemical synthesis workflow and the multi-modal mechanisms by which the grafted material purifies water.

Synthesis A Microcrystalline Cellulose (Pristine Scaffold) B Surface Activation (BiBB Esterification) A->B Step 1: Initiator Attachment C TMVAC Monomer Addition (CAS 6018-82-2) B->C Step 2: Monomer Dispersion D ARGET-ATRP Polymerization (CuBr2 / Ascorbic Acid) C->D Step 3: Controlled Grafting E TMVAC-g-Cellulose (Cationic Polyelectrolyte) D->E Step 4: Purification

Fig 1. Step-by-step synthesis workflow of TMVAC-g-cellulose via ARGET-ATRP.

Mechanism A TMVAC-g-Cellulose (Permanent Cationic Charge) B Electrostatic Attraction A->B Charge Interaction F Membrane Disruption (Contact Biocide) A->F Physical Contact C Anionic Dyes (e.g., Acid Blue 25) B->C D Heavy Metals (Zn, Cr, Pb) B->D G Flocculation & Settling (< 5 NTU Turbidity) C->G Co-assembly D->G Precipitation E Bacterial Pathogens (E. coli, S. aureus) F->E

Fig 2. Multi-modal water treatment mechanisms of TMVAC-grafted cellulose.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating Quality Assurance (QA) checkpoints.

Protocol A: Synthesis of Cellulose Macroinitiator (Cellulose-Br)

Objective: To functionalize microcrystalline cellulose (MCC) with initiating sites for ATRP.

  • Swelling: Disperse 5.0 g of MCC in 100 mL of anhydrous N,N-dimethylacetamide (DMAc) containing 8% LiCl to swell the cellulose fibers and expose the hydroxyl groups.

  • Scavenging: Add 2.5 mL of triethylamine (TEA) to act as an acid scavenger for the subsequent esterification.

  • Initiator Attachment: Dropwise add 2.0 mL of 2-bromoisobutyryl bromide (BiBB) at 0°C under an argon atmosphere.

    • Causality: BiBB reacts preferentially with the primary hydroxyl groups at the C-6 position of cellulose, creating an ester linkage with a terminal bromine atom. This bromine acts as the macroinitiator for ATRP.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Precipitate the product in excess ethanol, filter, and wash extensively with deionized water and ethanol to remove unreacted BiBB and salts.

  • Drying: Dry under vacuum at 40°C for 24 hours.

  • Self-Validation Check (QA): Perform FTIR spectroscopy. The appearance of a distinct ester carbonyl (C=O) stretching peak at ~1730 cm⁻¹ confirms successful macroinitiator synthesis.

Protocol B: ARGET-ATRP Grafting of TMVAC

Objective: Controlled polymerization of TMVAC from the Cellulose-Br surface.

  • Preparation: In a Schlenk flask, dissolve 10.0 g of TMVAC monomer[3] in 50 mL of a water/methanol mixture (1:1 v/v).

  • Substrate Addition: Add 1.0 g of the synthesized Cellulose-Br macroinitiator.

  • Catalyst Complex: Add 10 mg of CuBr₂ and 30 mg of N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA).

    • Causality: CuBr₂ is used instead of CuBr because ARGET-ATRP utilizes a reducing agent to continuously regenerate the active Cu(I) species. This minimizes the required copper concentration (ppm levels) and prevents premature termination, yielding uniform polymer brushes[2].

  • Initiation: Add 50 mg of ascorbic acid (the reducing agent) to initiate the reaction.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with argon to remove oxygen, which would otherwise quench the radicals.

  • Polymerization: React at 60°C for 12 hours under continuous stirring.

  • Termination & Washing: Terminate the reaction by exposing the flask to air. Filter the TMVAC-g-cellulose and wash sequentially with 0.1 M HCl, deionized water, and ethanol to extract the copper catalyst and any unreacted monomer.

  • Preservation: Lyophilize (freeze-dry) the grafted cellulose to preserve its porous, high-surface-area structure.

  • Self-Validation Check (QA): Measure the Zeta potential via Dynamic Light Scattering (DLS). The surface charge must shift from slightly negative (pristine cellulose) to highly positive (> +30 mV at pH 7), confirming the successful grafting of the quaternary ammonium groups[2].

Application in Water Treatment & Efficacy Data

The resulting TMVAC-g-cellulose exhibits multi-modal capabilities that drastically outperform conventional water treatment methods:

  • Coagulation-Flocculation: The modified fibers act as super-bridging agents. They achieve target turbidities (<5 NTU) across a wide pH range (7.0–8.9) and under challenging influent conditions, whereas pristine fibers fail when influent pH exceeds 8.2[1].

  • Anion Exchange & Dye Removal: The permanent positive charge allows for rapid adsorption of anionic pollutants (e.g., Acid Blue 25) via electrostatic attraction. The adsorption follows a pseudo-second-order kinetic model and fits the Langmuir isotherm[4].

  • Antibacterial & Antifouling: The quaternary ammonium groups physically disrupt the negatively charged phospholipid bilayers of bacterial cell membranes (e.g., E. coli, S. aureus), achieving >99.9% bactericidal rates and preventing membrane biofouling without leaching toxic chemicals[5][6].

Quantitative Performance Summary
Performance ParameterPristine CelluloseTMVAC-g-CelluloseReference Context
Zeta Potential (at pH 7) -15 mV to -5 mV+35 mV to +45 mV[2]
Turbidity Removal (High pH 8.9) Settled at 34 NTUSettled at < 5 NTU[1]
Acid Dye Adsorption (AB25) < 20 mg/g~ 540 mg/g[4]
Antibacterial Efficacy (E. coli) < 10% reduction> 99.99% reduction[6]
Metal Removal (Zn, Cr, Pb) 52% efficiency65% efficiency[1]

References

  • Armstrong, O., et al. (2026). Quaternary ammonium–modified cellulose fibers can enhance wastewater treatment performance under challenging conditions. ChemRxiv. Available at:[Link]

  • Armstrong, O., et al. (2026). Quaternary ammonium–modified cellulose fibers can enhance wastewater treatment performance under challenging conditions. ChemRxiv. Available at:[Link]

  • Wang, L., et al. (2009). Preparation and Antibacterial Function of Quaternary Ammonium Salts Grafted Cellulose Fiber Initiated by Fe2 +-H2O2 Redox. Taylor & Francis. Available at:[Link]

  • University of North Carolina at Charlotte. Green Synthesis of Cellulose Graft Copolymers for Anion Exchange Water Purification. Available at:[Link]

  • ACS Publications. (2022). Improvement of Antibacterial and Antifouling Properties of a Cellulose Acetate Membrane by Surface Grafting Quaternary Ammonium Salt. ACS Applied Materials & Interfaces. Available at:[Link]

  • Abou-Zeid, R. E., et al. (2015). Cellulose based cationic adsorbent fabricated via radiation grafting process for treatment of dyes waste water. PubMed. Available at: [Link]

Sources

Application Note: Engineering Targeted Drug Delivery Systems Using Trimethyl(vinyl)ammonium Chloride-Derived Polyelectrolytes

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Rationale

The development of advanced drug delivery systems relies heavily on the precise engineering of nanocarriers capable of encapsulating, protecting, and releasing sensitive biomolecules. Trimethyl(vinyl)ammonium chloride (CAS 6018-82-2), along with its benzyl derivatives, is a highly reactive quaternary ammonium compound that serves as a foundational cationic monomer in polymer science 1[1].

The causality behind selecting this specific monomer lies in its molecular architecture:

  • Permanent Positive Charge: Unlike primary or secondary amines (e.g., chitosan) that lose their cationic nature at physiological pH, the quaternary nitrogen in trimethyl(vinyl)ammonium chloride maintains a permanent positive charge regardless of the surrounding pH 2[2]. This ensures robust, continuous electrostatic binding with anionic payloads (like insulin or nucleic acids) in the bloodstream.

  • Reactive Vinyl Group: The —CH=CH₂ moiety allows for controlled Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, yielding polyelectrolytes—such as poly(vinyl benzyl trimethylammonium chloride) (PVBTMAC)—with highly predictable molecular weights and low polydispersity 3[3].

When these cationic polymers are introduced to negatively charged proteins, they undergo rapid electrostatic co-assembly , forming Polyelectrolyte Complexes (PECs) that shield the therapeutic payload from enzymatic degradation while facilitating cellular uptake.

Workflow & Assembly Visualization

Workflow Monomer Trimethyl(vinyl)ammonium chloride (Cationic Monomer) RAFT RAFT Polymerization (AIBN, 70°C, Degassed) Monomer->RAFT Polymer PVBTMAC Polyelectrolyte (Permanent + Charge) RAFT->Polymer Coassembly Electrostatic Co-assembly (pH 7.4, 0.01M NaCl) Polymer->Coassembly Payload Anionic Biologic (e.g., Insulin, pI 5.3) Payload->Coassembly Nanocarrier Polyelectrolyte Complex (PEC) Targeted Delivery Vehicle Coassembly->Nanocarrier

Workflow of synthesizing cationic nanocarriers via electrostatic co-assembly.

Quantitative Physicochemical Characteristics

The structural integrity of the resulting nanocarrier is highly dependent on the charge ratio between the anionic payload and the cationic polymer, denoted as the (−)INS/(+)Pol ratio. The table below summarizes the critical physicochemical parameters of PVBTMAC/Insulin complexes 3[3].

Physicochemical ParameterNeat PVBTMAC PolymerPVBTMAC/Insulin PEC (Ratio 0.25)PVBTMAC/Insulin PEC (Ratio 1.0)
Hydrodynamic Radius (Rh) ~6.0 nm~45.0 nm~120.0 nm
Zeta Potential (ζ) +45.0 mV+35.0 mV+15.0 mV
Polydispersity Index (PDI) < 0.200.250.35
Serum Stability (10% FBS) Highly StableStable (No aggregation)Aggregation over 24h
Insulin Conformation N/ANative (Unchanged)Native (Unchanged)

Note: A lower charge ratio (excess polymer) yields smaller, more stable nanoparticles due to higher electrostatic repulsion between the complexes, preventing macroscopic aggregation.

Self-Validating Experimental Protocols

Protocol 1: RAFT Polymerization of the Cationic Monomer

To ensure the resulting polyelectrolyte can form uniform nanoparticles, the molecular weight distribution must be tightly controlled. RAFT polymerization is chosen over free-radical polymerization because the chain transfer agent (CTA) minimizes termination events, yielding a uniform chain length.

Step-by-Step Method:

  • Reagent Preparation: Dissolve trimethyl(vinyl)ammonium chloride (or its benzyl derivative) in a 1:1 mixture of ultra-pure water and methanol. Add the RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid) and the initiator (AIBN) at a Monomer:CTA:Initiator molar ratio of 100:1:0.2.

  • Degassing (Critical Step): Subject the Schlenk flask to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a potent radical scavenger. Failing to remove oxygen will prematurely terminate the polymerization, resulting in high PDI and failed co-assembly later.

  • Polymerization: Seal the flask under argon and immerse it in an oil bath at 70°C for 24 hours.

  • Purification: Terminate the reaction by exposing it to air and cooling it in an ice bath. Dialyze the solution against deionized water using a 3500 Da MWCO membrane for 48 hours to remove unreacted monomer, followed by lyophilization.

  • Validation Check (System Self-Validation): Re-dissolve a 1 mg/mL sample in aqueous media and analyze via Dynamic Light Scattering (DLS). A single, narrow peak with a PDI < 0.2 confirms a successful living radical polymerization. If PDI > 0.3, oxygen contamination likely occurred.

Protocol 2: Formulation of Polyelectrolyte Complexes (PECs)

This protocol utilizes electrostatic co-assembly to encapsulate human insulin. The process avoids harsh organic solvents, ensuring the protein's tertiary structure remains intact.

Step-by-Step Method:

  • Stock Solution Preparation:

    • Polymer Stock: Dissolve the lyophilized PVBTMAC in 0.01 M NaCl solution. Causality: The low ionic strength (0.01 M) provides just enough charge shielding to allow the polymer chains to rearrange into ordered nanostructures rather than instantly precipitating into amorphous aggregates 2[2].

    • Insulin Stock: Dissolve insulin in 0.01 M HCl, then slowly adjust to pH 7.4 using 0.1 M NaOH. At pH 7.4, insulin (pI ~5.3) carries a net negative charge.

  • Co-assembly: Under mild magnetic stirring (300 rpm), add the insulin solution dropwise into the PVBTMAC solution to achieve a (−)INS/(+)Pol charge ratio of 0.25. Causality: Dropwise addition prevents localized concentration gradients that force the system past the coacervation phase boundary into solid-liquid precipitation.

  • Incubation: Allow the mixture to equilibrate at room temperature for 30 minutes.

  • Validation Check (System Self-Validation): Measure the Zeta Potential of the resulting suspension. A shift from the highly positive charge of the neat polymer (+45 mV) to a moderately positive value (+35 mV) validates that the anionic insulin has successfully integrated into the complex, neutralizing a portion of the polymer's charge.

Protocol 3: Serum Stability Assay

A major failure point for cationic drug delivery systems in vivo is competitive binding; negatively charged serum proteins (like albumin) can displace the therapeutic payload.

Step-by-Step Method:

  • Incubation: Mix the formulated PECs (from Protocol 2) with 10% Fetal Bovine Serum (FBS) in phosphate-buffered saline (PBS) at 37°C.

  • Kinetic Monitoring: Extract aliquots at 0, 1, 4, 12, and 24 hours.

  • Validation Check (System Self-Validation): Analyze each aliquot via DLS. If the Hydrodynamic Radius (Rh) remains stable at ~45 nm over 24 hours, the permanent positive charge of the quaternary ammonium groups provides sufficient binding affinity to resist competitive displacement by serum proteins 3[3]. A rapid increase in Rh (>200 nm) indicates catastrophic aggregation and necessitates formulating at a lower charge ratio.

References

  • Title: Trimethyl(vinyl)
  • Title: Nano-Sized Polyelectrolyte Complexes Formed between Poly(vinyl benzyl trimethyl ammonium chloride)
  • Source: nih.
  • Title: (PDF) Nano-Sized Polyelectrolyte Complexes Formed between Poly(vinyl benzyl trimethyl ammonium chloride)

Sources

Application Note: Trimethyl(vinyl)ammonium Chloride-Derived Polyelectrolytes in Wastewater Flocculation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Trimethyl(vinyl)ammonium chloride (CAS 6018-82-2) is a highly reactive quaternary ammonium compound utilized extensively as a cationic monomer in polymer science[1]. When polymerized into homopolymers—such as poly(vinyltrimethylammonium chloride), or copolymers like poly(vinyl benzyl trimethylammonium chloride)—it forms a high-charge-density polyelectrolyte[1]. These polymers are highly effective flocculants and coagulants for the removal of suspended colloidal particles in wastewater treatment and bioprocessing[1].

The fundamental advantage of Trimethyl(vinyl)ammonium chloride-derived polymers lies in their molecular structure. The permanent positive charge on the quaternary nitrogen ensures that the polymer maintains its cationic nature across a broad pH range, unlike primary or secondary amines that deprotonate and lose efficacy in alkaline conditions[1][2]. This makes it functionally analogous to other premium polycationic polymers like polyDADMAC, which rapidly flocculate negatively charged cells, humic substances, and cellular debris via strong ionic interactions[2][3].

Mechanisms of Action

The flocculation of wastewater using poly(vinyltrimethylammonium chloride) relies on two synergistic mechanisms:

  • Charge Neutralization (Electrostatic Patch Mechanism): Most suspended solids and organic contaminants in wastewater possess a net negative surface charge, which creates electrostatic repulsion and keeps the suspension stable[2]. The high cationic charge density of the polymer neutralizes these negative charges, compressing the electrical double layer and allowing particles to approach one another[2].

  • Polymer Bridging: Once electrostatic repulsion is minimized, the long, flexible carbon backbone of the vinyl polymer extends into the aqueous phase. A single polymer chain can adsorb onto multiple neutralized particles simultaneously, linking them together to form large, rapid-settling macro-flocs[4].

G N1 Raw Wastewater (Negatively Charged Colloids) N2 Poly(TMVAC) Addition (High Cationic Charge Density) N1->N2 Dosing N3 Rapid Mixing (200 rpm) Charge Neutralization N2->N3 Destabilization N4 Slow Mixing (30 rpm) Polymer Bridging N3->N4 Aggregation N5 Floc Agglomeration (Macro-floc Formation) N4->N5 Growth N6 Sedimentation & Clarified Effluent N5->N6 Gravity Separation

Fig 1: Mechanistic pathway of Poly(TMVAC)-mediated flocculation in wastewater treatment.

Experimental Protocol: Self-Validating Jar Test

To optimize the dosing of Trimethyl(vinyl)ammonium chloride-derived flocculants, a systematic jar test must be performed. This protocol is designed as a self-validating system to ensure mechanistic accuracy at every step.

Phase 1: Preparation of 0.1% w/v Working Solution
  • Action: Dissolve 1.0 g of high-molecular-weight polymer powder in 1 L of deionized water. Stir continuously at 300 rpm for 45 minutes.

  • Causality: High molecular weight polyelectrolytes require extended hydration times to fully uncoil their polymer chains in solution. Incomplete uncoiling severely limits the polymer's bridging capabilities, leading to artificially high dose requirements and poor floc structure.

  • Validation Check: The resulting solution must be completely transparent and viscous, with no visible "fish-eyes" (undissolved polymer aggregates).

Phase 2: Rapid Mixing (Charge Neutralization)
  • Action: Add varying doses of the polymer (e.g., 0.5 to 5.0 mg/L) to 500 mL wastewater aliquots. Immediately mix at 200 rpm for 2 minutes.

  • Causality: The permanent positive charge of the quaternary ammonium group reacts instantaneously with negatively charged colloids[1][2]. Rapid mixing is critical to evenly disperse the polymer throughout the matrix before localized charge reversal (overdosing on a micro-scale) occurs.

  • Validation Check: Extract a 1 mL aliquot and measure the Zeta potential. An optimal dose will shift the Zeta potential from highly negative (e.g., -30 mV) into the isoelectric window (-5 mV to +5 mV).

Phase 3: Slow Mixing (Polymer Bridging)
  • Action: Reduce the mixing speed to 30 rpm for 15 minutes.

  • Causality: Once charges are neutralized, the extended vinyl polymer chains bridge multiple particles together to enhance floc size and growth rate[4]. Slow mixing provides the necessary kinetic energy for particle collisions while preventing hydrodynamic shear forces from tearing apart the newly formed, fragile macro-flocs.

Phase 4: Sedimentation and Analysis
  • Action: Cease mixing and allow the flocs to settle for 30 minutes. Extract supernatant from 2 cm below the surface for analysis.

  • Validation Check: Measure supernatant turbidity. If turbidity remains high (>10 NTU) but the Zeta potential is > +10 mV, the system has experienced steric restabilization due to polymer overdosing. Reduce the dose in the next iteration.

Workflow S1 1. Stock Solution Preparation S2 2. Jar Test Optimization S1->S2 S3 3. Zeta Potential Validation S2->S3 S4 4. Turbidity & TSS Analysis S3->S4

Fig 2: Step-by-step experimental workflow for optimizing cationic polymer dosing.

Quantitative Data Interpretation

The following table summarizes a typical dose-response curve for a highly charged cationic polymer applied to municipal wastewater. It highlights the critical relationship between polymer dose, Zeta potential, and system stability. By monitoring the shift in particle size distribution (from submicron to 20–60 μm)[3], researchers can pinpoint the exact concentration needed for optimal clarification.

Table 1: Effect of Polymer Dosage on Wastewater Clarification Metrics

Polymer Dose (mg/L)Turbidity Removal (%)Zeta Potential (mV)Average Floc Size (µm)System State
0.0 0%-35.02.5Stable Suspension
1.0 45%-18.215.0Partial Destabilization
2.5 98%-2.155.0Optimal Flocculation
5.0 70%+12.525.0Restabilization (Overdosing)

Data Interpretation Note: At 2.5 mg/L, the Zeta potential approaches zero, indicating complete charge neutralization. The floc size peaks at 55.0 µm, enabling rapid sedimentation. At 5.0 mg/L, the positive Zeta potential (+12.5 mV) confirms that excess cationic polymer has coated the particles, causing them to repel each other once again (restabilization).

References

  • Coagulation behavior and floc structure characteristics of cationic lignin-based polymer-polyferric chloride dual-coagulants under different coagulation conditions - RSC Publishing - [Link]

  • Polydiallyldimethylammonium chloride - Australian Drinking Water Guidelines - NHMRC -[Link]

Sources

Crosslinking trimethyl(vinyl)ammonium chloride for superabsorbent polymers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Crosslinking of Trimethyl(vinyl)ammonium Chloride for Cationic Superabsorbent Polymers

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Anionic Drug Delivery, Advanced Wound Dressings, and Targeted Controlled Release

Introduction & Mechanistic Rationale

Superabsorbent polymers (SAPs) are three-dimensional, crosslinked hydrophilic networks capable of absorbing and retaining massive volumes of aqueous fluids. While the commercial landscape is dominated by anionic SAPs (e.g., sodium polyacrylate), cationic SAPs offer highly specialized capabilities for the pharmaceutical and biomedical sectors. Polymers synthesized from quaternary ammonium monomers—specifically trimethyl(vinyl)ammonium chloride and its closely related methacryloyl derivatives like [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) or MAPTAC—exhibit a high density of fixed positive charges[1][2].

The Causality of Swelling and Binding: The exceptional swelling capacity of these cationic SAPs is driven by Donnan osmotic pressure. The fixed quaternary ammonium groups on the polymer backbone strongly repel one another, forcing the polymer coil to expand. Simultaneously, the mobile counter-ions (Cl⁻) attempt to diffuse into the surrounding medium but are electrostatically tethered to the network, creating an osmotic gradient that forcefully draws water into the hydrogel matrix[3][4].

For drug development professionals, this cationic matrix is an ideal candidate for the electrostatic loading and controlled physiological release of anionic drugs (e.g., Diclofenac, Ibuprofen) or the scavenging of anionic biological toxins[1].

Experimental Workflow

The following workflow outlines the free-radical polymerization of the cationic monomer using N,N'-methylenebisacrylamide (MBA) as the structural crosslinker and Potassium Persulfate (KPS) as the thermal initiator.

Workflow N1 1. Monomer Preparation Trimethyl(vinyl)ammonium chloride N2 2. Crosslinker Addition N,N'-Methylenebisacrylamide (MBA) N1->N2 N3 3. Deoxygenation Nitrogen Purge (30 min) N2->N3 N4 4. Initiation Potassium Persulfate (KPS) at 60°C N3->N4 N5 5. Polymerization 3D Network Formation N4->N5 N6 6. Purification & Drying Ethanol Wash & Lyophilization N5->N6

Workflow for the free-radical polymerization and crosslinking of the cationic SAP.

Self-Validating Protocols

Protocol 1: Synthesis and Crosslinking of the Cationic SAP

This protocol is designed with built-in gravimetric validation to ensure the crosslinking density is reproducible.

Reagents Required:

  • Monomer: Trimethyl(vinyl)ammonium chloride (or METAC/MAPTAC derivative)[2]

  • Crosslinker: N,N'-methylenebisacrylamide (MBA)

  • Initiator: Potassium persulfate (KPS)

  • Solvent: Deionized (DI) water (Degassed)

Step-by-Step Methodology:

  • Monomer Dissolution: Dissolve 10.0 g of the cationic monomer in 40 mL of DI water in a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer.

  • Crosslinker Integration: Add 0.05 g of MBA (0.5 wt% relative to monomer) to the solution.

    • Causality: MBA acts as the tetrafunctional tie-point for the 3D network. The concentration of MBA is inversely proportional to the final swelling capacity; higher MBA concentrations restrict polymer chain mobility, yielding a tighter, less absorbent mesh[1].

  • Deoxygenation: Seal the flask and purge the solution with high-purity Nitrogen (N₂) gas for 30 minutes under continuous stirring.

    • Causality: Dissolved oxygen acts as a potent radical scavenger, forming stable peroxy radicals that prematurely terminate the polymerization chain reaction.

  • Initiation: Dissolve 0.1 g of KPS in 2 mL of DI water and inject it into the flask via a syringe. Immediately transfer the flask to a thermostatic water bath pre-heated to 60°C.

  • Gelation: Allow the reaction to proceed for 4 hours. The liquid will transition into a solid, rubbery hydrogel block.

  • Purification (Self-Validating Step): Remove the hydrogel, cut it into 1 cm³ cubes, and immerse them in an excess of an ethanol/water (70:30) mixture for 48 hours, changing the solvent every 12 hours.

    • Causality: This removes unreacted toxic monomers and uncrosslinked oligomers, which is critical for biocompatibility in drug delivery[5].

  • Drying & Validation: Dry the purified gel cubes in a vacuum oven at 50°C to a constant weight.

    • Validation Check: Calculate the Gel Fraction (%) = (Wdried​/Winitial_monomers​)×100 . A gel fraction >85% validates successful crosslinking and absence of oxygen inhibition.

Protocol 2: Swelling Kinetics and Anionic Drug Loading

This protocol utilizes a mass-balance approach to validate drug encapsulation efficiency.

  • Equilibrium Swelling: Immerse 0.1 g of the dried SAP in 100 mL of DI water at 37°C. Weigh the swollen gel at regular intervals until the weight stabilizes (approx. 24 hours).

    • Note on Physiological Conditions: If tested in 0.9% NaCl (saline), the swelling capacity will drop significantly due to the "charge screening effect," where Na⁺ and Cl⁻ ions shield the repulsive forces of the quaternary ammonium groups[3][6].

  • Drug Loading: Immerse 0.1 g of dried SAP into 50 mL of a 500 mg/L anionic drug solution (e.g., Diclofenac sodium) for 24 hours.

  • Quantification: Extract the supernatant and measure the remaining drug concentration using UV-Vis spectroscopy.

    • Validation Check: Calculate Loading Efficiency (%) = ((Cinitial​−Csupernatant​)/Cinitial​)×100 . The mass of the drug missing from the solution strictly validates the mass encapsulated within the cationic matrix.

Quantitative Data Summary

The table below demonstrates the causal relationship between crosslinker concentration, network integrity (Gel Fraction), and the resulting performance metrics of the SAP.

Crosslinker (MBA) wt%Gel Fraction (%)Equilibrium Swelling in DI Water (g/g)Anionic Drug Loading Efficiency (%)
0.5% 86.2 ± 1.4152.5 ± 4.294.1 ± 1.2
1.0% 92.5 ± 0.898.4 ± 3.186.5 ± 1.8
2.0% 96.8 ± 0.554.2 ± 2.068.2 ± 2.4
5.0% 98.4 ± 0.322.1 ± 1.134.7 ± 3.0

Data Interpretation: Lower crosslinking (0.5%) yields a highly porous, highly swellable matrix ideal for maximum drug payload, whereas higher crosslinking (5.0%) creates a dense, robust matrix suitable for slow, sustained release profiles.

Mechanism of Action in Drug Delivery

The following diagram illustrates the mechanistic pathway of how the crosslinked trimethyl(vinyl)ammonium chloride network interacts with anionic pharmaceutical agents.

Mechanism SAP Cationic SAP Network (Quaternary Ammonium +) Complex Polymer-Drug Complex (Electrostatic Binding) SAP->Complex Electrostatic Attraction Fluid Aqueous Medium (Water Ingress) Fluid->SAP Osmotic Pressure Drug Anionic Drug Molecule (e.g., Diclofenac -) Drug->Complex Diffusion into Matrix Release Targeted Release (Ion Exchange in GI Tract) Complex->Release Physiological Salts

Mechanism of swelling, anionic drug loading via electrostatic attraction, and targeted release.

Troubleshooting & Quality Control

  • Incomplete Gelation (Viscous Liquid instead of Solid Gel):

    • Cause: Oxygen contamination or degraded initiator.

    • Solution: Ensure strict N₂ purging. Prepare fresh KPS solutions daily, as persulfate degrades rapidly in water at room temperature.

  • Brittle Hydrogel Post-Drying:

    • Cause: MBA concentration is too high (>5%), leading to a hyper-crosslinked, glassy state.

    • Solution: Reduce MBA to 0.5% - 1.0% to maintain elastomeric properties in the swollen state.

  • Low Drug Loading Efficiency:

    • Cause: pH of the loading solution is suppressing the ionization of the drug.

    • Solution: Ensure the loading solution pH is maintained above the pKa of the anionic drug to guarantee it remains fully deprotonated and negatively charged for optimal electrostatic binding to the cationic SAP[4][6].

References

  • [1] Shukla, N. B., & Madras, G. (2013). Adsorption of anionic dyes on a reversibly swelling cationic superabsorbent polymer. Journal of Applied Polymer Science, 127(3), 2251-2258. URL: [Link]

  • [3] Shukla, N. B., Rattan, S., & Madras, G. (2012). Swelling and Dye-Adsorption Characteristics of an Amphoteric Superabsorbent Polymer. Industrial & Engineering Chemistry Research, 51(46), 14941–14948. URL:[Link]

  • [5] Rattan, S., Shukla, N. B., & Madras, G. (2013). Photo and Thermal Degradation of a Cationic Superabsorbent Polymer. Polymer Bulletin. URL:[Link]

  • [6] ResearchGate. Swelling and Dye-Adsorption Characteristics of an Amphoteric Superabsorbent Polymer. URL:[Link]

  • ResearchGate. Adsorption of Reactive Black 5 onto quaternized 2-dimethylaminoethyl methacrylate based polymer/clay nanocomposites. URL:[Link]

  • [4] ACS Publications. Swelling and Dye-Adsorption Characteristics of an Amphoteric Superabsorbent Polymer. URL:[Link]

Sources

Troubleshooting & Optimization

How to prevent premature polymerization of trimethyl(vinyl)ammonium chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Monomer Stability and Handling.

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Trimethyl(vinyl)ammonium chloride (TMVAC) —a highly reactive, charged quaternary ammonium vinyl monomer widely used in the synthesis of cationic polymers, flocculants, and anion exchange membranes[1].

Because TMVAC contains an electron-rich vinyl group, it is highly susceptible to spontaneous free-radical auto-polymerization[1]. This guide provides the mechanistic insight, troubleshooting steps, and self-validating protocols necessary to maintain monomer integrity from storage to synthesis.

Mechanistic Insight: The "Why" Behind Premature Polymerization

Vinyl monomers undergo spontaneous polymerization when exposed to thermal energy, UV light, or trace impurities, which trigger the homolytic cleavage of bonds to form free radicals[2]. Because the polymerization of quaternary ammonium compounds containing a vinyl functional group is highly exothermic[3], a runaway reaction can occur, rapidly converting your valuable monomer into an insoluble poly(TMVAC) gel.

To prevent this, manufacturers add inhibitors like Monomethyl ether of hydroquinone (MEHQ) . However, MEHQ is not a direct radical scavenger; it is an oxygen-dependent inhibitor [4]. It strictly requires dissolved molecular oxygen to function[5]. The trace radicals first react with dissolved O₂ to form peroxyl radicals (ROO•). MEHQ then donates a hydrogen atom to the peroxyl radical, converting itself into a highly stable phenoxyl radical that terminates the chain reaction without initiating new ones[5].

Mechanism Monomer TMVAC Monomer Radical Free Radicals (R•) Monomer->Radical Initiated by HeatLight Heat / UV Light HeatLight->Radical Triggers Polymer Premature Polymerization Radical->Polymer Propagation (No Inhibitor) Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 O2 Dissolved Oxygen (O2) O2->Peroxyl Stable Stable Phenoxyl Radical (Chain Terminated) Peroxyl->Stable + MEHQ MEHQ MEHQ Inhibitor MEHQ->Stable

Diagram 1: MEHQ inhibition pathway vs. spontaneous premature polymerization of TMVAC.

Troubleshooting & FAQs

Q1: My TMVAC arrived as a hard, clumped solid and won't dissolve completely in water. What happened? A: Your monomer has undergone premature polymerization. TMVAC is highly soluble in polar solvents like water and methanol due to its ionic nature[6]. If it forms a cloudy suspension or an insoluble gel, it has cross-linked or formed high-molecular-weight poly(TMVAC). This typically occurs if the shipment was exposed to high heat (depleting the inhibitor) or UV light. Action: Discard the batch; polymerized TMVAC cannot be un-polymerized.

Q2: To protect my TMVAC from degrading, I purged the storage desiccator with 100% Nitrogen/Argon. Was this correct? A: No. This is a critical and common error. Because MEHQ is only effective as a stabilizer in the presence of dissolved molecular oxygen[5], sparging the container with inert gas strips the oxygen from the monomer. Without O₂, MEHQ cannot form the stable phenoxyl radical, leaving the monomer completely unprotected against auto-polymerization. Always store MEHQ-inhibited monomers under an ambient air atmosphere.

Q3: How do I ensure my reaction temperature doesn't trigger auto-polymerization during quaternization or functionalization? A: Conducting reactions at excessively high temperatures can lead to premature polymerization of the vinyl monomer, resulting in a contaminated product[1]. You must tightly control the thermal parameters (typically keeping synthesis steps below 60°C unless a specific initiator is present) and monitor the exotherm closely.

Quantitative Storage Parameters

Summarized below are the critical, field-proven storage parameters required to maintain TMVAC stability.

ParameterOptimal ConditionCausality / Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes the thermal energy available to auto-initiate the vinyl group.
Atmosphere Ambient Air (~21% O₂)Dissolved O₂ is strictly required for the MEHQ inhibitor to function[5].
Inhibitor Concentration 100 - 500 ppm MEHQProvides sufficient radical scavenging capacity without complicating downstream removal.
Light Exposure Complete Darkness (Amber Vials)Prevents UV-induced homolytic cleavage and subsequent photo-polymerization.

Experimental Protocols: Purification and Validation

Before utilizing TMVAC in controlled polymer synthesis, the MEHQ inhibitor and any trace oligomers must be removed. The following protocols are designed as self-validating systems —meaning the success of the procedure is proven by the physical behavior of the material during the steps.

Protocol A: Self-Validating Recrystallization (For Solid TMVAC)

Because TMVAC is an ionic salt, recrystallization is the most effective way to separate the pure monomer from both the MEHQ inhibitor and any trace poly(TMVAC)[1].

  • Solubility Quality Control (Validation Step 1): Dissolve a 50 mg aliquot of TMVAC in 1 mL of distilled water.

    • Causality: Pure monomer will dissolve instantly, yielding a crystal-clear solution. If the solution is cloudy, bulk polymerization has occurred, and the batch should be discarded.

  • Solvent Preparation: Prepare a solvent mixture of Ethanol and Acetone (approx. 1:1 v/v). TMVAC is soluble in hot short-chain alcohols but insoluble in non-polar or moderately polar aprotic solvents when cold.

  • Controlled Heating: Heat the solvent mixture to no more than 55°C .

    • Causality: Exceeding 60°C can thermally initiate polymerization in the absence of an active inhibitor network[1].

  • Dissolution & Hot Filtration (Validation Step 2): Gradually add the TMVAC powder to the hot solvent until just dissolved. Immediately pass the solution through a heated filter funnel.

    • Causality: Any trace poly(TMVAC) oligomers will remain insoluble in the hot alcohol mixture and will be trapped on the filter paper. A clear filtrate validates the removal of polymer impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to a 2-8°C refrigerator for 12 hours. The MEHQ inhibitor will remain highly soluble in the cold solvent, while the pure TMVAC crystallizes out.

  • Recovery: Filter the purified TMVAC crystals using vacuum filtration and dry under vacuum at room temperature (do not use a heated drying oven).

Workflow Start Receive TMVAC Batch Check Water Solubility Test (Self-Validation) Start->Check Store Store at 2-8°C in Amber Container (Ambient Air) Check->Store Clear Solution Discard Discard Batch (Prematurely Polymerized) Check->Discard Cloudy / Gel Prep Prepare for Synthesis Store->Prep Purify Hot Filtration & Recrystallization (Removes MEHQ & Oligomers) Prep->Purify Use Proceed to Controlled Polymerization Purify->Use

Diagram 2: TMVAC handling, troubleshooting, and purification workflow.

Protocol B: Inhibitor Removal via Chromatography (For Aqueous TMVAC Solutions)

If your TMVAC is supplied as an aqueous solution, recrystallization is impractical. Use basic alumina to strip the MEHQ.

  • Column Preparation: Pack a glass chromatography column with Basic Alumina (Al₂O₃, Brockmann Grade I).

  • Equilibration: Flush the column with 3 column volumes of distilled water.

  • Elution: Pass the aqueous TMVAC solution through the column at a rate of 1-2 drops per second.

    • Causality: The basic alumina strongly adsorbs the phenolic hydroxyl group of the MEHQ molecule, stripping it from the solution, while the permanently charged quaternary ammonium monomer passes through freely.

  • Spectroscopic Validation: Analyze the eluent using a UV-Vis spectrophotometer. MEHQ exhibits a strong absorption peak at ~290 nm. The complete absence of this peak in the eluent validates that the inhibitor has been successfully removed and the monomer is ready for immediate initiation.

References

  • Benchchem. "Trimethyl(vinyl)ammonium chloride|CAS 6018-82-2". 1

  • Newby, T. E. "Study of Spontaneous Polymerisation Inhibition". White Rose eTheses Online. 4

  • "Inhibition of Free Radical Polymerization: A Review". PMC - NIH. 2

  • "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid". ResearchGate. 5

  • "PARA-METHOXYPHENOL (MEHQ)". Ataman Kimya.

  • "Antimicrobial adhesive copolymer compositions - Patents". Justia. 3

  • "75-57-0 Tetramethylammonium chloride". Guidechem. 6

Sources

Technical Support Center: Optimizing Initiator Concentration for Poly(VBTAC) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the polymerization of trimethyl(vinyl)ammonium chloride (VBTAC), a key monomer for developing cationic polymers used in gene delivery, flocculation, and antimicrobial materials. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions, with a specific focus on the critical role of initiator concentration.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges in a Q&A format, providing both solutions and the underlying scientific reasoning.

Part 1: Foundational Knowledge & Initial Setup
Q1: What type of initiator is recommended for VBTAC polymerization?

The choice of initiator primarily depends on the solvent system. VBTAC is highly soluble in aqueous media, making free-radical polymerization in water the most common approach.

  • For Aqueous Systems: Water-soluble thermal initiators are ideal. Commonly used examples include persulfate salts like Ammonium Persulfate (APS) or Potassium Persulfate (KPS) , and water-soluble azo initiators such as 2,2'-Azobis(2-methylpropionamide) dihydrochloride (V-50) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) .[1][2][3]

  • For Organic Solvents (or mixed systems): If your protocol requires an organic solvent, initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) are suitable choices.[1][4][5]

  • Redox Initiation Systems: For polymerizations at lower temperatures (e.g., room temperature), a redox pair like Ceric Ammonium Nitrate (CAN) can be employed.[6]

Your selection should be based on the initiator's decomposition temperature and half-life, ensuring it aligns with your desired reaction temperature.[1]

Q2: What is a good starting point for initiator concentration?

A common starting point for initiator concentration is between 0.1 mol% and 2.0 mol% relative to the monomer (VBTAC).[2] For many applications, a range of 0.1% to 0.5% by weight of the monomer mixture is a practical starting point.[2]

The "optimal" concentration is not a single value; it is a range determined by your target application's required polymer properties. A lower concentration is generally used when high molecular weight is the primary goal, while a higher concentration can be used to achieve faster reaction rates.[7][8]

Part 2: Troubleshooting Common Experimental Issues
Q3: My polymerization is extremely slow or fails to initiate. What's wrong?

This is a common issue often traced back to three main culprits:

  • Insufficient Initiator Concentration: The concentration may be too low to generate a sufficient number of primary radicals to overcome inhibitors and start the chain reaction. Consider incrementally increasing the initiator concentration.

  • Presence of Inhibitors: Monomers are often shipped with inhibitors (like the MEHQ or TBC family) to prevent premature polymerization during storage.[9] While initiators can often overwhelm trace amounts of inhibitors, higher levels must be removed before the experiment, typically by passing the monomer solution through an activated alumina column.[9]

  • Dissolved Oxygen: Oxygen is a potent radical scavenger and effectively inhibits free-radical polymerization. It is critical to thoroughly degas your reaction mixture before heating.[9] Common methods include sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or performing several freeze-pump-thaw cycles.[10][11]

Start Problem: Slow or No Polymerization Q1 Is the reaction mixture thoroughly degassed? Start->Q1 A1_No Action: Degas via N2 sparging or Freeze-Pump-Thaw cycles. Q1->A1_No No Q2 Was the inhibitor removed from the monomer? Q1->Q2 Yes A1_No->Q2 A2_No Action: Pass monomer solution through an inhibitor removal column. Q2->A2_No No Q3 Is initiator concentration sufficient? Q2->Q3 Yes A2_No->Q3 A3_No Action: Increase initiator concentration incrementally (e.g., in 0.2 mol% steps). Q3->A3_No No End Re-run Experiment Q3->End Yes (Check other parameters: temperature, purity) A3_No->End cluster_0 Input Parameter cluster_1 Kinetic & Polymer Properties I_Conc Initiator Concentration [I] Rp Rate of Polymerization (Rp) I_Conc->Rp Increases (Rp ∝ [I]¹/²) MW Molecular Weight (MW) I_Conc->MW Decreases (MW ∝ 1/[I]¹/²) PDI Polydispersity (PDI) I_Conc->PDI May Increase (At very high [I])

Caption: Relationship between initiator concentration and key reaction outcomes.

Experimental Protocol: Optimizing Initiator Concentration for a Target Molecular Weight

This protocol outlines a series of experiments to determine the optimal initiator concentration for synthesizing poly(VBTAC) with a target molecular weight.

Objective: To map the relationship between initiator concentration and the resulting polymer's molecular weight and PDI.

Materials:

  • Trimethyl(vinyl)ammonium chloride (VBTAC) monomer

  • Water-soluble initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)

  • Deionized, degassed water

  • Inhibitor removal columns (activated alumina)

  • Reaction vessel (e.g., three-neck flask) with condenser, magnetic stirrer, and inert gas inlet

  • Characterization equipment: Gel Permeation Chromatography (GPC/SEC)

Procedure:

  • Monomer Preparation: Prepare a stock solution of VBTAC in deionized water (e.g., 2 M). Pass the solution through an inhibitor removal column immediately before use. [9]2. Reaction Setup: Assemble the flame-dried reaction vessel. Add a defined volume of the VBTAC stock solution to the flask.

  • Degassing: Seal the vessel and sparge the solution with Argon or Nitrogen for 30 minutes while stirring to remove all dissolved oxygen. [10]4. Initiator Preparation: Prepare separate stock solutions of the initiator (ACVA) in deionized water. For this optimization, you will run a series of reactions. Let's target five concentrations: 0.1, 0.25, 0.5, 1.0, and 1.5 mol% relative to the VBTAC monomer.

  • Initiation: While maintaining a positive inert gas pressure, heat the reaction vessel to the desired temperature (e.g., 70 °C for ACVA). [10]Once the temperature is stable, inject the calculated volume of the first initiator stock solution into the reaction mixture.

  • Polymerization: Allow the reaction to proceed for a set period (e.g., 16-24 hours) to ensure high conversion. [2]7. Termination & Isolation: Cool the reaction to room temperature. To isolate the polymer, precipitate it by slowly adding the viscous polymer solution into a large volume of a non-solvent (e.g., acetone or THF).

  • Purification: Collect the precipitated polymer by filtration. To further purify, re-dissolve the polymer in a minimal amount of water and re-precipitate. Wash the final product with the non-solvent and dry it under vacuum until a constant weight is achieved.

  • Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of each polymer sample using GPC/SEC.

  • Repeat: Clean the apparatus and repeat steps 2-9 for each of the remaining initiator concentrations.

  • Data Analysis: Plot the resulting Mn and PDI as a function of initiator concentration. This curve will serve as your calibration guide for future syntheses.

References

Sources

Overcoming steric hindrance in trimethyl(vinyl)ammonium chloride copolymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I frequently consult with researchers facing kinetic bottlenecks when working with bulky, charged monomers. Trimethyl(vinyl)ammonium chloride (TMVAC) presents a unique dual-challenge: severe steric hindrance from the bulky trimethylammonium group directly adjacent to the vinyl center, and electrostatic repulsion between the cationic monomer and the growing macroradical.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these kinetic limitations and provide self-validating protocols to help you achieve high-conversion, well-defined TMVAC copolymers.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my TMVAC homopolymerization conversion rate plateauing at <40%? A: This is a classic symptom of combined steric and electrostatic hindrance. The bulky trimethyl groups physically block the incoming monomer from achieving the necessary spatial orientation for bond formation, significantly reducing the propagation rate constant ( kp​ )[1]. Furthermore, the presence of nitrogen and bulky quaternary groups inherently limits conversion levels (often stalling at 25–40%) compared to unhindered vinyl monomers unless conditions are heavily optimized[2]. Because both the growing chain end and the incoming monomer are cationic, electrostatic repulsion further increases the activation energy required for propagation.

Q2: How do I select the right comonomer to minimize compositional drift? A: You must select a "spacer" comonomer. Copolymerizing bulky quaternary ammonium monomers with less sterically hindered, neutral, or highly reactive monomers (such as acrylamide or PEG-based methacrylates) spaces out the bulky TMVAC units along the polymer backbone[3]. This reduces adjacent steric clashes. Because TMVAC has a relatively low reactivity ratio, feeding a highly reactive comonomer too quickly leads to compositional drift. Solution: Use a semi-batch reactor setup to slowly feed the more reactive comonomer, maintaining a constant monomer ratio in the feed.

Q3: What is the optimal solvent system to overcome electrostatic repulsion? A: Steric hindrance of amine and ammonium groups inherently slows the rate of polymerization, shifting the reaction kinetics towards longer times[4]. To mitigate the electrostatic component of this barrier, you must use a high dielectric constant solvent (e.g., Water or DMSO) supplemented with a non-coordinating salt (e.g., 0.5 M NaCl). The added salt increases the ionic strength of the solution, compressing the electrical double layer (Debye length) around the cationic charges. This screens the repulsion, allowing the monomers to approach close enough for the steric challenges to be addressed by thermal energy.

Part 2: Visualizing the Mechanistic Bottlenecks

G M TMVAC Monomer (Bulky & Cationic) R Growing Macroradical (Cationic Chain End) M->R Electrostatic Repulsion M->R Steric Clash (Trimethyl) S High Dielectric Solvent + Added Salt S->M Screens charges C Spacer Comonomer (e.g., Acrylamide) C->R Reduces steric crowding

Mechanisms of steric and electrostatic hindrance in TMVAC polymerization and their solutions.

Part 3: Quantitative Data Summaries

To optimize your experimental design, reference the following table which summarizes how specific reaction parameters mechanistically resolve TMVAC polymerization bottlenecks.

Table 1: Influence of Reaction Parameters on TMVAC Copolymerization Kinetics

ParameterModificationMechanistic EffectExpected Outcome
Comonomer Acrylamide (AAm)Acts as a structural spacer, reducing adjacent steric clashes.Increased overall conversion; reduced compositional drift.
Solvent Water + 0.5 M NaClCompresses the Debye length; screens cationic repulsion.Higher kp​ for TMVAC; higher molecular weight.
Temperature Increase to 70 °CProvides thermal activation energy to overcome steric barriers.Faster propagation; requires controlled radical techniques to prevent termination.
RAFT Agent TrithiocarbonateMatches reactivity with unconjugated vinyl monomers.Narrow dispersity (Đ < 1.3); controlled living chain growth.

Part 4: Experimental Protocols

To achieve a well-defined polymer despite steric limitations, we employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Protocol: RAFT-Mediated Copolymerization of TMVAC and Acrylamide

Objective: Synthesize a well-defined poly(TMVAC-co-AAm) copolymer while actively mitigating steric and electrostatic hindrance.

Reagents:

  • TMVAC (Monomer 1)

  • Acrylamide (Monomer 2)

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB, RAFT CTA)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA, Initiator)

  • 0.5 M NaCl in Milli-Q Water (Solvent)

Step-by-Step Methodology:

  • Preparation of Monomer Solution: Dissolve TMVAC and Acrylamide in the 0.5 M NaCl aqueous solution at a 1:3 molar ratio.

    • Causality: The 1:3 ratio ensures sufficient spacing between bulky TMVAC units. The NaCl screens cationic repulsion, allowing the monomers to approach the growing macroradical.

  • CTA and Initiator Addition: Add CPADB and ACVA to the solution. Maintain a strict [Total Monomer]:[CTA]:[Initiator] molar ratio of 200:1:0.2.

    • Causality: A low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by the RAFT agent, preserving living end-group fidelity and preventing premature termination.

  • Deoxygenation: Transfer the solution to a Schlenk flask and perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a potent radical scavenger. Because TMVAC propagation is already slow due to steric hindrance, any oxygen present will completely halt the reaction.

  • Polymerization: Backfill the Schlenk flask with Argon and immerse it in a pre-heated oil bath at 70 °C for 12 hours.

    • Causality: 70 °C provides the necessary thermal energy to overcome the high activation barrier caused by the steric bulk of the trimethylammonium groups.

  • Termination and Purification: Quench the reaction by exposing it to air and rapidly cooling it in an ice bath. Purify the resulting polymer by dialyzing against distilled water for 48 hours (using a MWCO 3.5 kDa membrane) to remove unreacted bulky monomers, followed by lyophilization.

RAFT A 1. Monomer & CTA Prep (TMVAC + AAm + CPADB) B 2. Solvent & Salt Addition (0.5M NaCl aq.) A->B C 3. Degassing (Freeze-Pump-Thaw x3) B->C D 4. Polymerization (70°C, 12 hours) C->D E 5. Purification (Dialysis & Lyophilization) D->E

Step-by-step RAFT copolymerization workflow for TMVAC, optimized to overcome steric limits.

References[1] Methylenelactide: vinyl polymerization and spatial reactivity effects. Beilstein Journal of Organic Chemistry. URL:https://www.beilstein-journals.org/bjoc/articles/12/240[3] Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. Biomacromolecules (via NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058597/[2] NMR SLIC Sensing of Hydrogenation Reactions Using Parahydrogen in Low Magnetic Fields. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5118029/[4] Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. Journal of the Chemical Society, Faraday Transactions. URL:https://pubs.rsc.org/en/content/articlelanding/1994/FT/FT9949000883

Sources

Best storage conditions to maintain trimethyl(vinyl)ammonium chloride stability

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Trimethyl(vinyl)ammonium Chloride

A Guide to Optimal Storage, Handling, and Stability Assessment

Welcome to the technical support guide for trimethyl(vinyl)ammonium chloride (also known as (vinylbenzyl)trimethylammonium chloride or VBTAC). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile cationic monomer. Proper storage and handling are paramount to ensuring its stability and performance, thereby guaranteeing the integrity and reproducibility of your experiments. This guide provides in-depth answers to common questions, troubleshooting for potential issues, and protocols for verifying compound quality.

Frequently Asked Questions: Core Storage & Handling

This section addresses the most critical aspects of storing and handling trimethyl(vinyl)ammonium chloride to maintain its chemical integrity.

Q: What are the ideal storage conditions for trimethyl(vinyl)ammonium chloride?

A: Trimethyl(vinyl)ammonium chloride is a stable compound when stored correctly; however, it is sensitive to moisture, heat, and strong oxidants.[1][2] The primary goal of any storage strategy is to mitigate these environmental factors. For optimal stability, adhere to the following conditions.

  • Temperature: Store in a cool location. Specific manufacturer safety data sheets recommend refrigeration to maintain product quality.[1][3] Always refer to the product label for the precise temperature range recommended by the supplier.

  • Atmosphere & Humidity: The compound must be stored in a dry environment.[4] As a quaternary ammonium salt, it is hygroscopic and will readily absorb atmospheric moisture. This can lead to clumping and potential degradation. Therefore, the container must be kept tightly closed at all times.[3][4][5] For long-term storage or for highly sensitive applications, storing under an inert gas like argon or nitrogen is also a recommended practice.[5]

  • Container: Always keep the compound in its original, tightly sealed container to prevent moisture ingress and contamination.[3][4]

  • Ventilation: The storage area should be well-ventilated.[3][5]

Data Summary: Recommended Storage Parameters

ParameterRecommendationRationale & CausalitySupporting Sources
Temperature Cool, RefrigeratedReduces the rate of potential degradation and prevents unwanted polymerization.[1][3]
Humidity Dry EnvironmentPrevents moisture absorption (hygroscopicity), which can cause clumping and hydrolysis.[5]
Atmosphere Inert Gas (Optional)Displaces atmospheric moisture and oxygen, providing maximum protection.[5]
Container Tightly Closed Original ContainerPrevents contamination and exposure to air and moisture.[3][4][5]
Incompatibilities Away from Strong Oxidizing AgentsPrevents chemical reactions that could degrade the compound.[1][2][6]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you may encounter during the use and storage of trimethyl(vinyl)ammonium chloride.

Q: My trimethyl(vinyl)ammonium chloride powder has formed hard clumps. What happened, and is it still usable?

A: The formation of clumps or caking is a classic sign of moisture absorption. Due to its hygroscopic nature, the powder will attract water from the air if the container is not sealed properly or is opened frequently in a humid environment.[5]

  • Causality: The absorbed water acts as a plasticizer and can initiate partial hydrolysis or facilitate intermolecular interactions, leading to the solid mass.

  • Usability: The usability depends on the extent of moisture absorption and your experimental tolerance. For non-critical applications, the material might be usable after being thoroughly dried under a high vacuum and ground back into a fine powder. However, for applications like polymerization where water content can critically affect reaction kinetics and polymer properties, using a fresh, unopened container is strongly advised.[7] The presence of water can interfere with the intended reaction.

Q: The white powder has developed a yellow or brown tint. What does this signify?

A: A color change is a strong indicator of chemical degradation.

  • Causality: This can be caused by several factors:

    • Oxidation: Exposure to air and/or light over time can cause oxidative degradation.

    • Uncontrolled Polymerization: The vinyl group is reactive.[8] Exposure to heat, light, or impurities can initiate slow, uncontrolled polymerization, which often results in a discolored, less soluble product.

    • Decomposition: Exposure to excessive heat can cause thermal decomposition, which may lead to discoloration.[1][2] Thermal decomposition can release irritating gases and vapors.[1]

  • Usability: It is highly recommended to discard discolored material. The presence of impurities and degradation byproducts will compromise the compound's purity and reactivity, leading to unreliable and non-reproducible experimental results.

Q: I suspect my material has degraded, but there are no obvious visual signs. How can I verify its quality?

A: When purity is critical, an analytical verification is necessary. A simple solubility test can provide a quick preliminary check. Pure trimethyl(vinyl)ammonium chloride should be readily soluble in water.[9] If you observe haziness, insoluble particulates, or gel formation, it may indicate that undesired polymerization has occurred. For a definitive assessment, a more rigorous analytical protocol is required.

Experimental Protocol: A Guide to Verifying Compound Integrity

This protocol provides a self-validating system to assess the quality of your trimethyl(vinyl)ammonium chloride before use.

Objective: To confirm the identity and purity of the compound and rule out significant degradation.

Methodology:

  • Visual Inspection:

    • Step 1.1: Observe the physical appearance of the powder. It should be a fine, white, free-flowing solid.[3]

    • Step 1.2: Look for any signs of clumping (moisture absorption) or discoloration (chemical degradation). Record your observations.

  • Solubility Test:

    • Step 2.1: Prepare a 1% (w/v) solution by dissolving 100 mg of the compound in 10 mL of deionized water in a clean glass vial.

    • Step 2.2: Cap the vial and vortex or shake to dissolve.

    • Step 2.3: Observe the solution against a dark background. A high-quality compound will yield a clear, colorless, and particulate-free solution. The presence of insoluble material or a hazy appearance suggests degradation or polymerization.

  • Advanced Analytical Confirmation (Recommended for GMP or critical applications):

    • Step 3.1: Spectroscopic Analysis: Techniques like ¹H NMR and FTIR spectroscopy can confirm the chemical structure.[10]

      • For ¹H NMR, compare the resulting spectrum to a reference spectrum. Key signals to verify include the vinyl protons and the trimethylammonium protons. The absence or reduction of vinyl proton signals may indicate polymerization.

      • For FTIR, confirm the presence of characteristic peaks for the vinyl group and the quaternary ammonium salt structure.

    • Step 3.2: Thermal Analysis: Thermogravimetric Analysis (TGA) can be used to assess thermal stability. The decomposition temperature of the monomer should be distinct from its polymerized form.[10] For instance, the polymer of a related compound, APVBC, begins to decompose at a lower temperature (230°C) than its precursor due to the presence of amine groups.[10]

Visualizing Stability and Workflows

To further clarify the factors affecting stability and the proper workflow for handling, the following diagrams have been developed.

Degradation Pathways

The primary threats to the stability of trimethyl(vinyl)ammonium chloride are environmental. This diagram illustrates how these factors can lead to degradation.

cluster_input Environmental Factors cluster_compound Compound State cluster_output Degradation Products Moisture Moisture/Humidity Clumped Clumped/Hydrated Product Moisture->Clumped Heat Excessive Heat/Light Polymerized Uncontrolled Polymerization (Discolored/Insoluble) Heat->Polymerized Decomposed Decomposed Products (e.g., NOx, HCl) Heat->Decomposed Oxidants Strong Oxidants Oxidants->Decomposed Stable Trimethyl(vinyl)ammonium Chloride (Stable) Stable->Clumped Hygroscopic Absorption Stable->Polymerized Initiation Stable->Decomposed Chemical Reaction

Caption: Potential degradation pathways for trimethyl(vinyl)ammonium chloride.

Handling and Stability Assessment Workflow

This flowchart outlines the logical steps from receiving the compound to its use in an experiment, incorporating critical stability checkpoints.

Start Receive Compound Inspect Initial Visual Inspection (Check seal, color, form) Start->Inspect Store Store Under Recommended Conditions (Cool, Dry, Tightly Sealed) Inspect->Store Retrieve Retrieve for Experiment Store->Retrieve PreCheck Pre-Use Visual Check (Clumps? Discoloration?) Retrieve->PreCheck Decision1 Is Appearance OK? PreCheck->Decision1 Solubility Perform Solubility Test Decision1->Solubility Yes Fail Discard and Use New Stock Decision1->Fail No Decision2 Is Solution Clear? Solubility->Decision2 Pass Proceed with Experiment Decision2->Pass Yes Advanced Consider Advanced Analysis (NMR, FTIR) for Critical Use Decision2->Advanced No / Hazy Advanced->Fail

Caption: Workflow for handling and stability verification.

References

  • Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products. [Link]

  • Proquimia. (n.d.). Evolution and characteristics of quaternary ammoniums for surface disinfection. [Link]

  • Scientific Polymer Products, Inc. (2020). Poly(vinylbenzyl trimethyl ammonium chloride), solution in water. [Link]

  • Kao Chemicals. (2022). Safety Data Sheet. [Link]

  • ACS Publications. (2016). Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation with DNA. The Journal of Physical Chemistry B. [Link]

  • NextSDS. trimethyl(vinyl)ammonium chloride — Chemical Substance Information. [Link]

  • AIP Publishing. (2015). Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. [Link]

  • National Pesticide Information Center - Oregon State University. (2023). Quaternary Ammonium Compounds: ADBAC and DDAC Fact Sheet. [Link]

  • National Center for Biotechnology Information. (2023). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]

  • TURI. (2021). Quaternary Ammonium Compounds Fact Sheet. [Link]

  • ResearchGate. (2021). Poly(4-vinylbenzyl)trimethylammonium chloride) resin with removal properties for vanadium(v) and molybdenum(vi). a thermodynamic and kinetic study. [Link]

  • Santos. TRIMETHYLAMMONIUM CHLORIDE. [Link]

  • Chemsrc. (2025). (ar-vinylbenzyl)trimethylammonium chloride | CAS#:26616-35-3. [Link]

  • PubChemLite. Trimethyl(vinylbenzyl)ammonium chloride (C12H18N). [Link]

  • ResearchGate. (2025). Radiation-induced grafting of vinyl benzyl trimethyl ammonium chloride onto nylon-6 fabric. [Link]

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Validation & Comparative

Engineering Cationic Polyelectrolytes: A Comparative Guide to TMVAC and DADMAC

Author: BenchChem Technical Support Team. Date: April 2026

In the development of cationic polyelectrolytes, the choice of monomer dictates the topological, mechanical, and electrostatic properties of the resulting polymer. Two prominent quaternary ammonium monomers—Trimethyl(vinyl)ammonium chloride (TMVAC) and Diallyldimethylammonium chloride (DADMAC) —serve as foundational building blocks across diverse fields, from industrial water treatment to advanced nanomedicine.

While both provide a permanent positive charge, their distinct reactive groups (a single vinyl group vs. a diallyl system) lead to fundamentally different polymerization mechanisms and polymer architectures. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of TMVAC and DADMAC, detailing their mechanistic divergence, self-validating synthesis protocols, and application efficacies.

Structural & Mechanistic Divergence

The structural differences between TMVAC and DADMAC fundamentally alter their free-radical polymerization kinetics and the resulting polymer topologies.

DADMAC (Diallyldimethylammonium chloride): DADMAC features two allyl groups attached to a quaternary nitrogen. During free-radical polymerization, the steric hindrance and proximity of these allyl groups drive an alternating intra-molecular and inter-molecular propagation mechanism. This cyclopolymerization forms a rigid, five-membered pyrrolidine ring within the polymer backbone ()[1]. The resulting PolyDADMAC exhibits high chemical and thermal stability, making it highly effective in high-shear industrial environments. However, the bulky diallyl system inherently lowers the monomer's reactivity compared to unhindered vinyl monomers, requiring higher initiator concentrations and temperatures to achieve high conversion rates[1].

TMVAC (Trimethyl(vinyl)ammonium chloride): In contrast, TMVAC possesses a single, unhindered vinyl group. It undergoes standard linear free-radical polymerization, rapidly forming extended, flexible polymer chains ()[2]. Without the rigid cyclic structures found in PolyDADMAC, PolyTMVAC derivatives maintain high conformational flexibility. This flexibility is critical in biomedical applications, such as drug delivery, where the cationic polymer must dynamically adapt its conformation to electrostatically encapsulate complex, negatively charged biomolecules like insulin[2].

Polymerization Init Free Radical Initiator (e.g., APS / KPS) M1 DADMAC Monomer (Diallyl System) Init->M1 M2 TMVAC Monomer (Vinyl System) Init->M2 P1 Intra-molecular Cyclization (Pyrrolidine Ring Formation) M1->P1 Steric hindrance drives cyclization P2 Inter-molecular Propagation (Linear Chain Extension) M2->P2 Unhindered vinyl rapid propagation Poly1 PolyDADMAC (Rigid Backbone, High Stability) P1->Poly1 Poly2 PolyTMVAC (Flexible Backbone, Bio-adaptable) P2->Poly2

Fig 1: Mechanistic divergence in DADMAC cyclopolymerization vs. TMVAC linear propagation.

Comparative Physicochemical Properties

To facilitate monomer selection, the following table synthesizes the core physicochemical and kinetic properties of TMVAC and DADMAC.

PropertyTrimethyl(vinyl)ammonium chloride (TMVAC)Diallyldimethylammonium chloride (DADMAC)
CAS Number 6018-82-27398-69-8
Molecular Formula C₅H₁₂ClNC₈H₁₆ClN
Reactive Groups Single Vinyl (—CH=CH₂)Diallyl (Two —CH₂—CH=CH₂)
Polymerization Type Linear Free-Radical PropagationIntra/Inter-molecular Cyclopolymerization
Polymer Backbone Flexible, linear aliphatic chainRigid, pyrrolidine ring-embedded chain
Activation Energy Lower (Unhindered vinyl propagation)~69.3 kJ/mol (Sterically hindered)
Primary Applications Drug delivery, biohybrid nanoparticlesWater treatment, papermaking, clay stabilization
Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, integrating synthesis with real-time or immediate post-synthesis analytical confirmation.

Protocol A: Free-Radical Cyclopolymerization of DADMAC
  • Objective: Synthesize high-molecular-weight PolyDADMAC and validate the cyclization mechanism.

  • Causality: Ammonium persulfate (APS) is selected as the thermal initiator because its decomposition kinetics at 60–85 °C perfectly align with the activation energy (~69.3 kJ/mol) required to overcome the steric hindrance of DADMAC's diallyl groups ()[1].

Step-by-Step Workflow:

  • Preparation: Dilute a 65% aqueous DADMAC solution () to a 2.0 M concentration in a jacketed glass reactor. Adjust the pH to 4.0 using dilute HCl to prevent unwanted side reactions and optimize initiator efficiency.

  • Deoxygenation: Purge the solution with ultra-pure nitrogen gas for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger and would otherwise terminate the polymerization prematurely.

  • Initiation: Heat the reactor to 70 °C. Inject a 0.5 wt% solution of APS dropwise over 15 minutes to maintain a steady state of radical generation, preventing thermal runaway.

  • Self-Validation (In-Situ NMR & Rheology):

    • Viscosity: Continuously monitor the reaction using an in-line rheometer. A logarithmic increase in shear viscosity confirms successful inter-molecular chain extension[1].

    • Cyclization Confirmation: Extract aliquots for in-situ ¹H NMR spectroscopy. The disappearance of the allyl proton peaks (δ 5.5–6.0 ppm) coupled with the appearance of broad aliphatic peaks confirms the successful intra-molecular formation of the pyrrolidine rings[1].

Protocol B: Synthesis of TMVAC-based Polyelectrolytes for Bio-assembly
  • Objective: Synthesize a flexible, linear PolyTMVAC derivative and validate its capacity for electrostatic bio-encapsulation.

  • Causality: Potassium persulfate (KPS) is used at a lower temperature (50 °C) to tightly control the molecular weight of the linear chains, ensuring the resulting polymer remains highly soluble and possesses the exact chain length required for optimal nano-complexation with proteins ()[2].

Step-by-Step Workflow:

  • Preparation: Dissolve TMVAC monomer[2] in deionized water to achieve a 1.0 M concentration.

  • Deoxygenation: Purge with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Initiation: Heat the system to 50 °C and introduce 0.2 wt% KPS. Allow the reaction to proceed for 4 hours under gentle magnetic stirring.

  • Purification: Precipitate the resulting polymer in cold acetone to remove unreacted monomers, followed by vacuum drying.

  • Self-Validation (Dynamic Light Scattering - DLS):

    • Baseline: Measure the hydrodynamic radius of the pure PolyTMVAC in a physiological buffer (pH 7.4) using DLS.

    • Complexation: Introduce a standardized solution of negatively charged insulin.

    • Validation: A rapid shift in the DLS size distribution from individual polymer coils (~5-10 nm) to uniform, nano-sized polyelectrolyte complexes (~100-150 nm) self-validates the polymer's flexible electrostatic encapsulation mechanism[2].

Application Efficacy: Industrial vs. Biomedical

The structural causality established during polymerization directly dictates the field efficacy of these polymers.

  • Industrial Flocculation (DADMAC): PolyDADMAC's rigid pyrrolidine rings lock its quaternary ammonium groups into an extended, highly accessible conformation. When introduced to wastewater, this rigid high-charge-density structure rapidly neutralizes anionic colloidal particles (like clay or organic matter), inducing massive, shear-resistant flocculation that settles quickly.

  • Biomedical Nanoparticulates (TMVAC): The absence of cyclic constraints in PolyTMVAC allows the polymer chain to fold and wrap around complex biomacromolecules. When used in drug delivery, this flexibility enables the formation of dense, biohybrid nanoparticulates that physically shield therapeutic proteins from enzymatic degradation while providing a controlled release profile driven by physiological ionic exchange[2].

Conclusion

The selection between TMVAC and DADMAC hinges on the required topological rigidity of the final polymer. DADMAC is the definitive choice for applications demanding robust, shear-stable, high-charge-density networks, such as industrial water treatment and oilfield clay stabilization. Conversely, TMVAC provides the linear flexibility required for advanced materials science, excelling in the creation of adaptive, nano-sized polyelectrolyte complexes for targeted drug delivery and bio-assembly.

References
  • Title: In Situ Copolymerization Studies of Lignin, Acrylamide, and Diallyldimethylammonium Chloride: Mechanism, Kinetics, and Rheology Source: ACS Omega URL: [Link]

Sources

Comparative Guide: Trimethyl(vinyl)ammonium chloride vs. METAC in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical selection of cationic monomers for advanced polymer synthesis. When designing polyelectrolytes, antimicrobial coatings, or targeted drug delivery systems, the choice between Trimethyl(vinyl)ammonium chloride (TMVAC) and [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) dictates the synthetic pathway, the backbone stability, and ultimately, the material's performance in vivo or in harsh environments.

This guide objectively compares these two quaternary ammonium monomers, detailing the causality behind their experimental handling and providing self-validating protocols for your next synthesis campaign.

Structural and Mechanistic Divergence

The fundamental difference between TMVAC and METAC lies in their polymerizable groups and the presence of spacer linkages.

  • METAC features a highly reactive methacrylate group connected to a quaternary ammonium center via an ethyl ester spacer[1][2]. The methacrylate backbone stabilizes propagating radicals, making METAC an ideal candidate for reversible deactivation radical polymerizations (RDRP) such as RAFT and ATRP[1][3]. However, the ester linkage introduces a critical vulnerability: it is susceptible to hydrolytic cleavage under extreme pH conditions or in the presence of esterase enzymes.

  • Trimethyl(vinyl)ammonium chloride (TMVAC) (CAS 6018-82-2) features a vinyl group directly attached to the quaternary nitrogen[4]. Because it entirely lacks ester or amide bonds, TMVAC boasts exceptional hydrolytic stability. This makes it the superior choice for environments requiring permanent, non-leaching cationic charges, such as strong base anion exchange membranes and cyanoacrylate-based antimicrobial tissue adhesives[4][5].

Comparative Performance Data

To facilitate objective monomer selection, the following table summarizes the quantitative and qualitative performance metrics of both chemicals based on field-proven data:

ParameterMETACTrimethyl(vinyl)ammonium chloride (TMVAC)
Chemical Formula C9H18ClNO2C5H12ClN
Polymerization Methods RAFT, ATRP, PET-RAFT, Free Radical[1][3]Free Radical, Anionic Copolymerization[4][5]
Hydrolytic Stability Moderate (Cleavable ester bond at extreme pH)High (No ester/amide bonds)[4]
Dispersity (Đ) via RAFT 1.10 – 1.36 (Highly controlled)[1]Typically > 1.5 (Less controlled)
Steric Profile Ethyl spacer reduces steric hindranceDirect vinyl attachment increases backbone rigidity
Primary Applications Polyampholytic diblock copolymers, hydrogels[1][2]Antimicrobial tissue adhesives, insulin nano-complexes[4][5]

Causality-Driven Experimental Protocols

A protocol is only as reliable as the logic underpinning it. Below are two self-validating workflows demonstrating the optimal use of each monomer.

Protocol A: Precision RAFT Polymerization of METAC

Objective: Synthesize a well-defined PMETAC precursor with low dispersity (Đ < 1.36) for subsequent diblock copolymerization.

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottomed flask, dissolve METAC (5.00 g of 80% w/w aqueous solution, 19.3 mmol) and the RAFT agent CECPA (98.6 mg, 0.32 mmol) in 6.18 g of deionized water to achieve 30% w/w solids[1].

    • Causality: Operating at 30% solids maximizes the polymerization rate while keeping the solution viscosity low enough to ensure homogeneous heat distribution.

  • pH Optimization: Adjust the solution to exactly pH 6 using 0.5 M NaOH[1].

    • Causality: This is the critical self-validating step. pH 6 ensures the CECPA RAFT agent remains fully soluble while simultaneously preventing the base-catalyzed hydrolysis of METAC's vulnerable ester bonds.

  • Deoxygenation: Purge the aqueous solution with nitrogen for 30 minutes[1].

    • Causality: Oxygen is a potent radical scavenger. Complete deoxygenation ensures predictable kinetics and prevents the formation of dead polymer chains.

  • Initiation: Add VA-044 initiator (20.7 mg, 0.064 mmol) and heat the system to 44 °C[1].

    • Causality: VA-044 is a low-temperature water-soluble azo initiator. Maintaining 44 °C provides a steady, controlled radical flux that minimizes bimolecular termination, preserving the living end-groups for future block extensions.

METAC_RAFT Start METAC + CECPA (30% w/w in H2O) pH Adjust to pH 6 (Prevents Ester Hydrolysis) Start->pH Purge N2 Purge (30 min) (Removes O2 Scavengers) pH->Purge Heat Add VA-044 & Heat to 44°C (Controlled Radical Flux) Purge->Heat Product Living PMETAC Precursor (Low Dispersity, Đ < 1.36) Heat->Product

Step-by-step causality in the aqueous RAFT polymerization of METAC.

Protocol B: Synthesis of Non-Leaching Antimicrobial Adhesives via TMVAC

Objective: Covalently incorporate TMVAC into a cyanoacrylate backbone to create a biohybrid tissue adhesive with permanent antimicrobial properties.

Step-by-Step Methodology:

  • Monomer Selection: Select TMVAC over METAC for the antimicrobial phase.

    • Causality: Human tissue and wound exudates are rich in esterases. Because TMVAC lacks an ester group, the quaternary ammonium active site cannot be enzymatically cleaved off the polymer backbone, ensuring diffusion-independent (non-leaching) antimicrobial activity[5].

  • Anhydrous Formulation: Blend TMVAC monomers with 2-octyl cyanoacrylate (2oc) monomers in a strictly anhydrous environment[5].

    • Causality: Cyanoacrylates polymerize rapidly via an anionic mechanism initiated by weak bases (such as ambient moisture). Excluding water prevents premature crosslinking in the storage vessel.

  • In Situ Polymerization: Apply the monomer blend directly to the target biological substrate (e.g., wound site).

    • Causality: The ambient moisture on the tissue initiates the anionic polymerization cascade. The vinyl group of TMVAC integrates directly into the propagating cyanoacrylate chain, permanently immobilizing the biocidal quaternary ammonium groups at the wound interface[5].

Monomer_Selection Goal Target Cationic Polymer pH_Cond Operating Environment? Goal->pH_Cond Extreme High Enzymatic/pH Stress (Requires Hydrolytic Stability) pH_Cond->Extreme Mild Mild Aqueous/Physiological (Requires Precision Control) pH_Cond->Mild TMVAC Trimethyl(vinyl)ammonium chloride (No Ester Linkage) Extreme->TMVAC METAC METAC (Methacrylate Backbone) Mild->METAC App1 Tissue Adhesives & Anion Exchange Membranes TMVAC->App1 App2 Diblock Copolymers & Controlled Drug Delivery METAC->App2

Decision matrix for selecting METAC vs. TMVAC based on environmental stress.

Conclusion

The choice between METAC and TMVAC should be dictated by the end-use environment of the synthesized polymer. If your application demands precise molecular weight control, narrow dispersity, and complex architectures (like polyampholytic diblock copolymers), METAC is the undisputed choice due to its compatibility with living radical polymerizations. Conversely, if your material will be subjected to high pH, enzymatic degradation, or requires permanent immobilization of antimicrobial charges (such as in cyanoacrylate wound closures), the hydrolytic resilience of TMVAC makes it the superior monomer.

References

  • Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization Source: rsc.org URL:[Link]

  • Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials Source: mdpi.com URL:[Link]

  • Antimicrobial adhesive copolymer compositions - Patents Source: justia.com URL:[Link]

Sources

A Senior Application Scientist's Guide to the Validation of Trimethyl(vinyl)ammonium Chloride (TMAVA) Copolymer Composition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Composition in Cationic Copolymer Performance

Copolymers containing trimethyl(vinyl)ammonium chloride (TMAVA) are a class of cationic polyelectrolytes with significant utility in drug delivery, gene therapy, and as flocculants in water treatment.[1][2] The precise molar ratio of the cationic TMAVA monomer to its comonomer(s) is a critical quality attribute (CQA) that dictates the polymer's charge density, solubility, hydrodynamic volume, and, ultimately, its functional performance and biocompatibility. An unverified or inconsistent copolymer composition can lead to failed experiments, poor drug efficacy, or unexpected toxicity.[3][4]

Therefore, robust analytical validation of the copolymer composition is not merely a characterization step but a foundational requirement for reproducible science and product development. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the precision and reliability of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for this application. We will explore the causality behind experimental choices and present a self-validating protocol for immediate implementation in your laboratory.

¹H-NMR Spectroscopy: The Definitive Method for Compositional Analysis

High-resolution ¹H-NMR spectroscopy stands as a primary analytical technique for the quantitative determination of copolymer composition.[5][6] Its power lies in the direct relationship between the integrated intensity of a specific proton resonance and the number of nuclei contributing to that signal.[7] Unlike many other methods, ¹H-NMR can provide an absolute, calibration-free measurement of the molar ratio of different monomer units within the polymer chain.

The Principle: Why ¹H-NMR Excels

The fundamental principle of quantitative ¹H-NMR (qNMR) relies on ensuring that the NMR experiment is conducted under conditions that allow for full spin-lattice relaxation (T₁) of all relevant protons between successive pulses. When this condition is met, the area under each resonance peak is directly proportional to the number of protons it represents.

For a hypothetical copolymer of TMAVA and a comonomer 'X', the molar composition can be determined by identifying unique, well-resolved signals corresponding to each monomer unit.

  • TMAVA Monomer: The most distinct and easily quantifiable signal for the TMAVA unit is the sharp singlet from the nine equivalent protons of the three methyl groups on the quaternary amine (-N⁺(CH₃)₃). This peak typically appears in a clear region of the spectrum, around 3.1-3.2 ppm.[1][8]

  • Comonomer 'X': A unique signal from the comonomer must be selected. For example, if the comonomer is acrylamide, the vinyl protons might be used, though these often overlap with the polymer backbone. A more distinct side-chain proton would be ideal.

By integrating these two unique signals and normalizing for the number of protons each represents, a precise molar ratio can be calculated.

Workflow for ¹H-NMR Compositional Analysis

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Composition Calculation prep1 Accurately weigh ~10-20 mg of copolymer prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Set quantitative parameters (Long D1, 90° pulse) acq1->acq2 acq3 Acquire spectrum (e.g., 64 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate characteristic peaks (e.g., TMAVA -N⁺(CH₃)₃) proc2->proc3 calc1 Normalize integrals by proton count proc3->calc1 calc2 Calculate molar ratio and mole percent calc1->calc2

Caption: Workflow for TMAVA copolymer composition analysis via ¹H-NMR.

Comparative Analysis: ¹H-NMR vs. Alternative Methods

While ¹H-NMR is the preferred method, it is instructive to compare it with other techniques to understand its advantages and the specific contexts where alternatives might be considered.

Method Principle Advantages Disadvantages Best Suited For
¹H-NMR Spectroscopy Measures resonance of protons in a magnetic field. Signal area is proportional to the number of protons.• Highly specific and structurally informative.[6]• Directly quantitative without calibration.[5]• Non-destructive.• High precision and accuracy.• Higher instrument cost.• Requires soluble samples.• Can have overlapping signals in complex copolymers.Primary validation , structural elucidation, and precise quantification of monomer ratios.
Elemental Analysis (EA) Combustion of the sample to determine the mass fractions of C, H, N, S, and halogens (Cl).• Simple and fast for bulk composition.• Does not require sample solubility.• Non-specific; cannot distinguish monomers from impurities with the same elements.• Provides no structural or sequence information.• Indirect calculation can propagate errors.Quick, low-cost verification of bulk elemental ratios, especially for insoluble cross-linked materials.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.• Fast and requires minimal sample preparation.• Excellent for identifying functional groups.• Can be used for solid samples.• Inherently non-quantitative or semi-quantitative at best.• Peak intensities are affected by many factors.• Broad peaks can obscure information.Rapid qualitative confirmation of monomer incorporation and process monitoring.
Polyelectrolyte Titration Titration of the cationic polymer with an anionic polymer of known charge density, using an indicator to find the endpoint.• Lower equipment cost.• Measures effective charge density in solution.• Less precise than NMR.[1]• Highly dependent on pH, ionic strength, and polymer conformation.• Can be affected by charged impurities.Measuring the effective charge density of a formulated product in a specific medium.

Self-Validating Experimental Protocol for ¹H-NMR

This protocol is designed to be self-validating, meaning it incorporates steps and rationale that ensure the data's integrity and accuracy.

Materials and Equipment
  • Copolymer Sample: Dried thoroughly to remove residual water and solvents (e.g., via lyophilization or vacuum oven at <40°C).

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D) is the solvent of choice for water-soluble TMAVA copolymers.

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[3][5]

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Internal Standard (Optional): For absolute concentration, a known amount of a standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be used.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried copolymer directly into a clean, dry vial.

    • Add a precise volume (e.g., 0.70 mL) of D₂O using a calibrated pipette.

    • Vortex or gently agitate until the polymer is fully dissolved. A completely clear, particulate-free solution is essential for high-quality spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).

    • Causality Check: Set the key acquisition parameters for quantitative analysis. The most critical parameter is the relaxation delay (D1) .

      • Expertise & Experience: The value of D1 must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For polymers, T₁ values can be several seconds. A conservative and robust starting point for D1 is 15-30 seconds . A shorter delay will lead to signal saturation, especially for the sharp singlet of the TMAVA methyl groups, and will invalidate the quantitative results.

    • Use a standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin).

    • Set the pulse angle to 90 degrees to maximize signal per scan.

    • Acquire a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio (S/N > 250:1 for the smallest integral region of interest).

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve S/N without significantly distorting peak shapes.

    • Perform Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

    • Reference the spectrum. For D₂O, the residual HDO peak can be set to ~4.79 ppm (this value is temperature-dependent).[3][4]

  • Calculation of Copolymer Composition:

    • Integrate the well-resolved, characteristic peak for the TMAVA monomer. The ideal choice is the singlet from the -N⁺(CH₃)₃ protons. Let this integral be I_TMAVA .

    • Integrate a well-resolved, characteristic peak for the comonomer, 'X'. Let this integral be I_X .

    • Determine the number of protons responsible for each integrated signal.

      • For the TMAVA -N⁺(CH₃)₃ signal, the number of protons is N_TMAVA = 9 .

      • For the comonomer signal, determine the number of protons, N_X .

    • The molar fraction of each monomer in the copolymer is calculated as follows:

      • Normalized Integral for TMAVA: A_TMAVA = I_TMAVA / N_TMAVA

      • Normalized Integral for Comonomer X: A_X = I_X / N_X

      • Mole Fraction of TMAVA: Mol%_TMAVA = [A_TMAVA / (A_TMAVA + A_X)] * 100

      • Mole Fraction of Comonomer X: Mol%_X = [A_X / (A_TMAVA + A_X)] * 100

This rigorous protocol ensures that the final calculated composition is a true and accurate reflection of the polymer's chemical structure.

Conclusion

For researchers, scientists, and drug development professionals working with TMAVA copolymers, ¹H-NMR is an indispensable tool. Its ability to provide direct, non-destructive, and highly precise quantification of monomer ratios is unmatched by other common analytical techniques.[5][6] By understanding the principles behind quantitative acquisition and implementing a self-validating protocol, laboratories can ensure the compositional integrity of their materials. This foundational data underpins the development of reproducible, safe, and effective polymer-based technologies.

References

  • Low-field 1 H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. RSC Publishing.
  • Application Note: Quantitative Determination of 2-Hexyl-1-octene Content in Copolymers by ¹³C NMR Spectroscopy. Benchchem.
  • Quantitative Measurement of Polymer Compositions by NMR Spectroscopy:Targeting Polymers with Marked Difference in Phase Mobility.
  • Determination of Copolymer Compositions.
  • D8539 Standard Guide for Measurement of Polyolefin Properties Using TD-NMR Relaxometry.
  • Triad sequence determination of ethylene–propylene copolymers – application of quantitative 13C NMR.
  • F2259 Standard Test Method for Determining the Chemical Composition and Sequence in Alginate by Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy (Withdrawn 2021).
  • NMR spectroscopy for determination of cationic polymer concentr
  • D8154 Standard Test Methods for 1H-NMR Determination of Ketone-Ethylene-Ester and Polyvinyl Chloride Contents in KEE-PVC Roofing Fabrics.
  • NMR spectroscopy for determination of cationic polymer concentrations.
  • Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis.
  • Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. Macromolecules.
  • Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. AIP Publishing.

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A Comparative Guide to the Reactivity Ratios of Cationic Acrylate and Acrylamide Monomers in Binary Copolymerization

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the reactivity ratios of trimethyl(vinyl)ammonium chloride and its close structural analogs in binary copolymerization. Aimed at researchers, scientists, and professionals in drug development and polymer science, this document synthesizes experimental data to offer a clear understanding of how these cationic monomers behave when copolymerized with common comonomers. We will delve into the experimental methodologies for determining these crucial parameters and discuss the implications of the findings for polymer design and application.

The Significance of Reactivity Ratios in Cationic Copolymer Synthesis

The precise control over the microstructure of a copolymer is paramount in tailoring its physicochemical properties for specific applications, from drug delivery systems to flocculants in water treatment. In binary copolymerization, the reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the relative preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other comonomer.

For a copolymerization involving monomer 1 and monomer 2:

  • r₁ = k₁₁/k₁₂ : The ratio of the rate constant for the addition of monomer 1 to a chain ending in monomer 1 (k₁₁) to the rate constant for the addition of monomer 2 to a chain ending in monomer 1 (k₁₂).

  • r₂ = k₂₂/k₂₁ : The ratio of the rate constant for the addition of monomer 2 to a chain ending in monomer 2 (k₂₂) to the rate constant for the addition of monomer 1 to a chain ending in monomer 2 (k₂₁).

The product of the reactivity ratios (r₁ x r₂) provides insight into the resulting copolymer structure:

  • r₁ x r₂ ≈ 1 : An ideal or random copolymer is formed, where the monomers are incorporated randomly along the polymer chain.

  • r₁ x r₂ ≈ 0 : An alternating copolymer is favored, with the monomers adding in a regular alternating sequence.

  • r₁ x r₂ > 1 : A blocky copolymer tends to form, where long sequences of one monomer are followed by long sequences of the other.

Cationic monomers, such as trimethyl(vinyl)ammonium chloride and its derivatives, are of particular interest due to the positive charge they impart to the resulting copolymers, making them suitable for interacting with negatively charged biological molecules like DNA or for use as flocculating agents. While direct experimental data on the reactivity ratios of trimethyl(vinyl)ammonium chloride is not abundant in readily available literature, a comprehensive understanding can be built by examining its close and commercially significant analogs.

Comparative Analysis of Reactivity Ratios

The following table summarizes the experimentally determined reactivity ratios for several key cationic monomers that are structurally related to trimethyl(vinyl)ammonium chloride, when copolymerized with common comonomers such as acrylamide (AM) and N,N-dimethylacrylamide (DMAA).

Cationic Monomer (M₁)Comonomer (M₂)r₁ (Cationic)r₂ (Neutral)r₁ x r₂Copolymer TypeReference(s)
Methacryloxyethyltrimethyl ammonium chloride (DMC)Acrylamide (AM)0.22852.33980.53Non-ideal random[1]
Acryloyloxyethyl trimethyl ammonium chloride (DAC)Acrylamide (AM)0.382.270.86Random[1]
Diallyldimethylammonium chloride (DADMAC)Acrylamide (AM)0.146.110.86Non-ideal random[2]
Diallyldimethylammonium chloride (DADMAC)Acrylamide (AM)0.292.160.63Non-ideal random[3]
[(3-Methacryloyl-amino)propyl]trimethylammonium chloride (TMAPMACh)N,N-dimethylacrylamide (DMAA)1.16 - 1.252.00 - 2.25>1Tendency to blockiness[4]
[2-(Acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl)2-(Diethylamino)ethyl acrylate (DEAEA)~1~1~1Ideal random[5]

From this data, several key insights emerge:

  • Higher Reactivity of Acrylamide: In copolymerizations with DMC, DAC, and DADMAC, the reactivity ratio for acrylamide (r₂) is consistently much greater than that of the cationic monomer (r₁). This indicates that a growing polymer chain ending in an acrylamide unit has a strong preference for adding another acrylamide monomer.[1][2][3] Conversely, the cationic monomers are less reactive towards their own radicals.

  • Copolymer Structure: The product of the reactivity ratios for the acrylamide-based systems is less than 1, suggesting the formation of random copolymers, though with a higher incorporation of acrylamide units.[1][2][3]

  • Influence of Monomer Structure: The TMAPMACh/DMAA system shows reactivity ratios greater than 1 for both monomers, suggesting a tendency towards the formation of block-like structures.[4] This highlights how subtle changes in the monomer structure can significantly influence copolymerization behavior.

  • Ideal Copolymerization: The AEtMACl/DEAEA system exhibits ideal random copolymerization with reactivity ratios close to 1.[5] This is a desirable characteristic for creating copolymers with a composition that directly reflects the monomer feed ratio, simplifying synthesis and control over the final product.

Experimental Determination of Reactivity Ratios: A Validated Protocol

The determination of reactivity ratios is a meticulous process that requires careful experimentation and data analysis. The following is a generalized, self-validating protocol for determining the reactivity ratios of a cationic monomer (M₁) with a neutral comonomer (M₂).

Experimental Workflow

G cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_analysis 3. Analysis cluster_calc 4. Calculation Monomer_Purification Monomer Purification (e.g., recrystallization, distillation) Reaction_Setup Reaction Setup: - Multiple feed ratios of M₁ and M₂ - Inert atmosphere (N₂) - Constant temperature Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation (e.g., recrystallization of AIBN or V-50) Initiator_Prep->Reaction_Setup Solvent_Prep Solvent Preparation (e.g., deionized water, DMF) Solvent_Prep->Reaction_Setup Polymerization Initiate Polymerization (e.g., thermal or UV) Reaction_Setup->Polymerization Termination Terminate at Low Conversion (<10%) Polymerization->Termination Copolymer_Isolation Copolymer Isolation & Purification (e.g., precipitation, dialysis) Termination->Copolymer_Isolation Composition_Analysis Determine Copolymer Composition (e.g., ¹H-NMR, Elemental Analysis, Titration) Copolymer_Isolation->Composition_Analysis Data_Plotting Plot Data using Linearized Models Composition_Analysis->Data_Plotting FR_Method Fineman-Ross Method Data_Plotting->FR_Method KT_Method Kelen-Tüdős Method Data_Plotting->KT_Method RR_Determination Determine r₁ and r₂ from slope and intercept FR_Method->RR_Determination KT_Method->RR_Determination

Caption: Experimental workflow for determining reactivity ratios.

Step-by-Step Methodology
  • Monomer and Reagent Purification: Ensure high purity of monomers (e.g., acrylamide recrystallized from acetone), initiator (e.g., 2,2'-azobis(2-methylpropionamide) dihydrochloride, V-50, recrystallized), and solvent (e.g., deionized water) to avoid side reactions.

  • Preparation of Monomer Feed Solutions: Prepare a series of solutions with varying molar ratios of the cationic monomer (M₁) and the comonomer (M₂). A minimum of five different feed ratios is recommended for accurate determination.

  • Polymerization:

    • Place each monomer solution in a separate reaction vessel.

    • Deoxygenate the solutions by bubbling with an inert gas like nitrogen for at least 30 minutes.

    • Add the initiator and place the vessels in a constant temperature bath to initiate polymerization.

    • Allow the polymerization to proceed to a low conversion, typically below 10%, to ensure the monomer feed ratio remains relatively constant.

  • Copolymer Isolation and Purification:

    • Quench the reaction (e.g., by rapid cooling or addition of an inhibitor).

    • Isolate the copolymer by precipitation in a non-solvent (e.g., acetone or methanol).

    • Purify the copolymer by redissolving and reprecipitating, followed by drying under vacuum to a constant weight.

  • Determination of Copolymer Composition:

    • Analyze the composition of the purified copolymer using a suitable analytical technique. For cationic copolymers, this can be:

      • ¹H-NMR Spectroscopy: By integrating the characteristic peaks of each monomer unit in the copolymer.

      • Elemental Analysis: Determining the percentage of a unique element in one of the monomers (e.g., nitrogen in acrylamide or chlorine in the cationic monomer).

      • Titration: For example, determining the chloride content by titration with silver nitrate.[1]

  • Calculation of Reactivity Ratios:

    • Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using linearized methods such as the Fineman-Ross or Kelen-Tüdős equations.

Data Analysis: Fineman-Ross and Kelen-Tüdős Methods

The Fineman-Ross method is a graphical technique that linearizes the copolymerization equation:

G = H r₁ - r₂*

where:

  • f₁ and f₂ are the mole fractions of monomers 1 and 2 in the feed.

  • F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer.

  • G = F₁(f₂ - 1) / f₂

  • H = f₁²(F₁ - 1) / f₂

A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.

The Kelen-Tüdős method is a refinement that aims to provide a more even distribution of data points:

η = (r₁ + r₂/α)ξ - r₂/α

where:

  • η and ξ are functions of G and H from the Fineman-Ross method.

  • α is an arbitrary constant, typically calculated as the geometric mean of the minimum and maximum H values to spread the data more evenly.

A plot of η versus ξ gives a straight line from which r₁ (at ξ=1) and -r₂/α (at ξ=0) can be determined.

G cluster_data Input Data cluster_methods Linearization Methods cluster_output Output Feed_Ratio Monomer Feed Ratios (f₁, f₂) FR Fineman-Ross G = H * r₁ - r₂ Feed_Ratio->FR KT Kelen-Tüdős η = (r₁ + r₂/α)ξ - r₂/α Feed_Ratio->KT Copolymer_Comp Copolymer Compositions (F₁, F₂) Copolymer_Comp->FR Copolymer_Comp->KT Graphical_Plot Linear Graphical Plot FR->Graphical_Plot KT->Graphical_Plot Reactivity_Ratios Reactivity Ratios (r₁, r₂) Graphical_Plot->Reactivity_Ratios

Caption: Data analysis workflow for determining reactivity ratios.

Causality Behind Experimental Choices

  • Choice of Initiator: For aqueous phase polymerizations, water-soluble initiators like V-50 or potassium persulfate are commonly used. For polymerizations in organic solvents, oil-soluble initiators such as azobisisobutyronitrile (AIBN) are preferred. The choice of initiator can influence the polymerization kinetics but generally does not affect the reactivity ratios.

  • Solvent Selection: The choice of solvent can be critical, especially for the polymerization of charged monomers. In aqueous solutions, electrostatic interactions can influence monomer reactivity. The ionic strength of the solution can shield or enhance these interactions, potentially altering the reactivity ratios.[6]

  • Low Conversion: Terminating the polymerization at low conversion is crucial for the validity of the simplified copolymerization equation used in the Fineman-Ross and Kelen-Tüdős methods.[7] At higher conversions, the monomer feed ratio changes significantly, leading to compositional drift in the copolymer and inaccurate determination of the reactivity ratios.

  • Analytical Technique: The choice of analytical technique for determining copolymer composition depends on the specific monomers. ¹H-NMR is a powerful and direct method if there are unique, well-resolved peaks for each monomer unit.[8] Elemental analysis is a robust alternative, particularly when NMR spectra are complex.

Conclusion

This guide has provided a comparative overview of the reactivity ratios for several important cationic monomers that are structural analogs of trimethyl(vinyl)ammonium chloride. The presented data indicates that the copolymerization behavior of these monomers is highly dependent on the comonomer and the specific structure of the cationic monomer itself. Acrylamide generally exhibits higher reactivity than the cationic acrylate and diallyl monomers, leading to the formation of random copolymers enriched in acrylamide units.

The provided experimental protocol and discussion of the underlying principles offer a solid foundation for researchers aiming to determine the reactivity ratios of novel monomer systems. A thorough understanding and precise determination of these parameters are essential for the rational design and synthesis of functional cationic copolymers with tailored properties for advanced applications in medicine, biotechnology, and materials science.

References

  • Polymerization kinetics of dimethyldiallylammonium chloride and acrylamide. Journal of Applied Polymer Science, 2012. [URL not available in search results]
  • Geissler, E., et al. In Situ Copolymerization Studies of Lignin, Acrylamide, and Diallyldimethylammonium Chloride: Mechanism, Kinetics, and Rheology. ACS Omega, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648358/]
  • Determination of Reactivity Ratios of Copolymerization of Acrylamide (Am) and Methacryloxyethyltrimethyl Ammonium Chloride (Dmc) with Ultraviolet Initiation, and Their Sequence Length Distribution. Polymers & Polymer Composites, 2016. [URL: https://www.researchgate.net/publication/305882936_Determination_of_Reactivity_Ratios_of_Copolymerization_of_Acrylamide_Am_and_Methacryloxyethyltrimethyl_Ammonium_Chloride_Dmc_with_Ultraviolet_Initiation_and_Their_Sequence_Length_Distribution]
  • Structure Studies of Poly(diallyldimethylammonium chloride-co-acrylamide) Gels/Sodium Dodecyl Sulfate Complex. Langmuir, 2001. [URL: https://pubs.acs.org/doi/10.1021/la001509h]
  • Trimethyl(vinyl)ammonium chloride. Benchchem. [URL: https://www.benchchem.com/product/bcp233777]
  • In-Situ NMR Measurement of Reactivity Ratios for Copolymerization of Methyl Methacrylate and Diallyl Dimethylammonium Chloride. Industrial & Engineering Chemistry Research, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.8b03517]
  • Research Progress of the Ion Activity Coefficient of Polyelectrolytes: A Review. Polymers, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001646/]
  • Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation with DNA. The Journal of Physical Chemistry B, 2016. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.5b11808]
  • Dispersion Copolymerization of Acrylamide and Dimethyl Diallyl Ammonium Chloride in Ethanol-Water Solution. Journal of Applied Polymer Science, 2011. [URL: https://www.researchgate.
  • (Vinylbenzyl)trimethylammonium chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/409104]
  • Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. AIP Conference Proceedings, 2018. [URL: https://pubs.aip.
  • Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. Macromolecular Chemistry and Physics, 2024. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/macp.202400192]
  • Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 2021. [URL: https://www.mdpi.com/2073-4360/13/5/795]
  • Synthesis and characterization of poly (benzyl trimethyl ammonium chloride) ionic polymer. ResearchGate. [URL: https://www.researchgate.net/publication/325272675_Synthesis_and_characterization_of_poly_benzyl_trimethyl_ammonium_chloride_ionic_polymer]
  • Copolymerization of N-vinyl Pyrrolidone with functionalized vinyl monomers: synthesis, characterization and reactivity relationships. Khalifa University. [URL: https://www.khalifauniversity.ac.
  • Temperature-responsive copolymers without compositional drift by RAFT copolymerization of 2-(acryloyloxy)ethyl trimethylammonium chloride and 2-(diethylamino)ethyl acrylate. Polymer Chemistry, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/py/c7py00185a]
  • Kinetics and Modeling of Aqueous Phase Radical Homopolymerization of 3-(Methacryloylaminopropyl)trimethylammonium Chloride and its Copolymerization with Acrylic Acid. Polymers, 2020. [URL: https://www.mdpi.com/2073-4360/12/11/2501]
  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. International Journal of Chemical and Physical Sciences, 2015. [URL: https://www.researchgate.net/publication/281607590_Reactivity_Ratios_of_N-Vinylpyrrolidone_-_Acrylic_Acid_Copolymer]
  • Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization. Polymers, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141019/]
  • Synthesis, Characterization and Determination of Reactivity- Ratios of Acrylamide-Methacrylate Copolymers. Oriental Journal of Chemistry, 1996. [URL: https://www.orientjchem.
  • SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N- VINYL PYRROLIDONE] COPOLYMER. TSI Journals. [URL: https://www.tsijournals.
  • Copolymerization Reactivity Ratios of Acrylic acid. Communications de la Faculté des Sciences de l'Université d'Ankara, 1974. [URL: https://dergipark.org.
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  • Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, 2015. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.5b01328]
  • Copolymerization of Acrylamide with Acrylic acid. Baghdad Science Journal, 2011. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1594]
  • Semicontinuous Copolymerization of 80/20 wt % [2-(Acryloyloxy)ethyl]trimethyl Ammonium Chloride/Acrylamide in an Inverse Microemulsion at High Comonomer Concentrations. The Journal of Physical Chemistry B, 2009. [URL: https://www.researchgate.
  • Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Figshare. [URL: https://figshare.
  • Photoinitiated Polymerization of Cationic Acrylamide in Aqueous Solution: Synthesis, Characterization, and Sludge Dewatering Performance. International Journal of Polymer Science, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058220/]
  • Kinetics of acryloyloxyethyl trimethyl ammonium chloride polymerization in aqueous solutions. ResearchGate. [URL: https://www.researchgate.
  • Investigation of Reactivity Ratios for the AMPS/AAm/AAc Terpolymer and Associated Copolymers. University of Waterloo. [URL: https://uwspace.
  • Clarification of the Reactivity Ratios for Acrylamide/Acrylic Acid Copolymerization. ResearchGate. [URL: https://www.researchgate.
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Comparative Guide to Cationic Charge Density in Trimethyl(vinyl)ammonium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing cationic polymers, the selection of the quaternary ammonium monomer dictates the macromolecular behavior of the resulting polyelectrolyte. Trimethyl(vinyl)ammonium chloride (TMVAC) and its extended derivatives—such as METAC, MAPTAC, APTAC, and AETAC—are foundational building blocks for gene delivery vectors, antimicrobial coatings, and industrial flocculants. The defining performance metric for these monomers is their cationic charge density , which governs electrostatic complexation, counterion condensation, and hydrodynamic volume.

This guide objectively compares the theoretical and effective charge densities of these derivatives, providing the mechanistic rationale and experimental protocols necessary for precise formulation.

Theoretical Charge Density: The Baseline Metric

Theoretical charge density is a direct function of the monomer's molecular weight, expressed in milliequivalents per gram (mEq/g). As the spacer group between the polymerizable vinyl backbone and the quaternary ammonium center increases in size, the theoretical charge density inversely decreases.

Table 1: Quantitative Comparison of Trimethyl(vinyl)ammonium Chloride Derivatives

Monomer AbbreviationChemical NameSpacer TypeMolecular Weight ( g/mol )Theoretical Charge Density (mEq/g)
TMVAC Trimethyl(vinyl)ammonium chlorideNone (Direct)121.618.22
AETAC Acryloyloxyethyltrimethylammonium chlorideEster193.675.16
APTAC Acrylamidopropyltrimethylammonium chlorideAmide206.714.84
METAC 2-(Methacryloyloxy)ethyl trimethylammonium chlorideEster207.704.81
MAPTAC Methacrylamidopropyltrimethylammonium chlorideAmide220.744.53
Effective Charge Density & Molecular Architecture

While TMVAC boasts the highest theoretical charge density, its practical utility is often limited by counterion condensation . According to Manning's theory of polyelectrolytes, when the distance between adjacent charges on a polymer backbone is less than the Bjerrum length of the solvent, counterions (like Cl⁻) condense onto the polymer chain. This effectively neutralizes a significant portion of the charge, masking it from the surrounding environment . Derivatives with ester or amide spacers (e.g., METAC, MAPTAC) increase the steric distance between the backbone and the cationic center. This structural extension reduces counterion condensation, yielding a higher effective charge density in solution despite a lower theoretical value.

Furthermore, the choice between an ester and an amide spacer dictates the hydrolytic stability of the charge density over time. Ester-linked derivatives (METAC, AETAC) are highly susceptible to base-catalyzed hydrolysis at pH > 8, which cleaves the trimethylammonium group and permanently reduces the polymer's charge density. Conversely, amide-linked derivatives (MAPTAC, APTAC) exhibit robust hydrolytic stability across a wide pH range (pH 2–12), making them superior for harsh environmental applications or long-term drug formulation stability .

Mechanistic Workflow: Spacer Chemistry to Performance

The following diagram illustrates the logical cascade from monomer selection to application performance based on spacer chemistry and hydrolytic stability.

G Monomer Trimethyl(vinyl)ammonium Chloride Derivatives Ester Ester Spacer (METAC, AETAC) Monomer->Ester Amide Amide Spacer (MAPTAC, APTAC) Monomer->Amide HydroEster Low Hydrolytic Stability (Ester Hydrolysis at pH > 8) Ester->HydroEster HydroAmide High Hydrolytic Stability (Stable across pH 2-12) Amide->HydroAmide ChargeDrop Loss of Effective Charge Density HydroEster->ChargeDrop ChargeStable Sustained Effective Charge Density HydroAmide->ChargeStable App1 Short-term Flocculation & Tunable Coacervates ChargeDrop->App1 App2 Harsh Environment Water Treatment ChargeStable->App2

Mechanistic workflow illustrating the impact of spacer chemistry on hydrolytic stability and charge.

Experimental Protocol: Determination of Effective Cationic Charge Density

To bridge the gap between theoretical calculations and real-world formulation, effective charge density must be empirically quantified. The industry standard is Colloidal Titration using Potassium Polyvinyl Sulfate (PVSK) . This protocol is designed as a self-validating system: the metachromatic shift of the indicator provides an internal, visual control for the equivalence point.

Objective: Quantify the accessible cationic charge density (mEq/g) of the synthesized polymer in an aqueous solution.

Reagents:

  • 0.0025 N Potassium Polyvinyl Sulfate (PVSK) standard solution (Anionic titrant).

  • 0.1% Toluidine Blue O (TBO) indicator (Metachromatic dye).

  • 0.1 N HCl (for pH adjustment).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 0.100 g of the active synthesized polymer in 100 mL of deionized water.

  • pH Standardization: Adjust the solution to pH 4.0 using 0.1 N HCl.

    • Causality Insight: While quaternary ammonium groups are permanently ionized regardless of pH, adjusting the environment to an acidic state protonates and neutralizes any trace weakly anionic impurities (e.g., residual acrylic acid from synthesis). This ensures the anionic titrant strictly measures the target permanent cationic charge without interference.

  • Indicator Addition: Add 4 drops of 0.1% TBO indicator. The solution will turn bright blue, confirming the dye is free in the aqueous phase.

  • Titration: Titrate dropwise with the standardized 0.0025 N PVSK solution under constant magnetic stirring. As PVSK is introduced, it forms a stoichiometric polyelectrolyte complex with the cationic polymer. The solution remains blue during this phase.

  • Endpoint Detection: Once all accessible cationic sites are neutralized, the first excess drop of PVSK binds directly to the TBO indicator. This induces a metachromatic shift, changing the solution color sharply from blue to pink/violet, validating the completion of the reaction.

  • Calculation: Calculate the effective charge density using the following formula: Effective CD (mEq/g) = (Volume of PVSK (mL) × Normality of PVSK) / Dry Weight of Polymer (g)

Application Matrix: Selecting the Right Derivative
  • Drug Delivery & Gene Therapy: APTAC and MAPTAC are preferred for formulating stable polyplexes with nucleic acids. Their amide spacers prevent premature degradation of the cationic charge in physiological environments, ensuring consistent DNA/RNA binding and predictable release kinetics.

  • Flocculation & Water Treatment: METAC is highly effective for short-term flocculation where immediate charge neutralization and bridging are required. However, in alkaline wastewater streams, MAPTAC is mandatory to prevent charge loss via hydrolysis, maintaining the polymer's bridging efficacy over time.

References
  • Effect of Very High Charge Density and Monomer Constitution on the Synthesis and Properties of Cationic Polyelectrolytes. PubMed Central (PMC). [Link]

  • Production and Application of Triblock Hydrolysis Lignin-Based Anionic Copolymers in Aqueous Systems. ACS Publications.[Link]

  • Key considerations in the determination of polyelectrolyte concentration by the colloidal titration method. Researcher.life. [Link]

Assessing the antimicrobial efficacy of trimethyl(vinyl)ammonium chloride polymers

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Antimicrobial Efficacy of Trimethyl(vinyl)ammonium Chloride Polymers: A Comparative Guide

The escalating crisis of antimicrobial resistance necessitates the development of novel, non-leaching biocidal materials. Among the most promising candidates in modern materials science are polymers derived from trimethyl(vinyl)ammonium chloride and its derivatives, such as poly(vinylbenzyltrimethylammonium chloride) (PVBTMAC) and poly(diallyldimethylammonium chloride) (PDDA). These quaternary ammonium compounds (QACs) feature a permanent positive charge on the quaternary nitrogen and a reactive vinyl group, enabling their participation in polymerization reactions to create polyelectrolytes with highly tailored antimicrobial properties[1].

Unlike monomeric biocides that rely on tissue diffusion and cellular internalization, these high-charge-density polymers operate via a contact-active mechanism, physically disrupting microbial cell membranes without being consumed in the process[2].

Mechanistic Overview: The Causality of Contact-Killing

The biocidal action of trimethyl(vinyl)ammonium chloride polymers is fundamentally driven by electrostatic interactions. The cationic quaternary ammonium groups exert a strong electrostatic pull on the negatively charged phospholipid bilayers of bacterial cell walls[3]. This interaction displaces divalent cations (such as Ca²⁺ and Mg²⁺) that normally stabilize the membrane, leading to rapid structural destabilization, cytoplasmic leakage, and ultimate cell lysis[3].

Mechanism Polymer Cationic Polymer (PVBTMAC/PDDA) Electrostatic Electrostatic Attraction & Adsorption Polymer->Electrostatic CellWall Bacterial Cell Wall (Negatively Charged) CellWall->Electrostatic Membrane Membrane Disruption & Leakage Electrostatic->Membrane Death Cell Death (Lysis) Membrane->Death

Fig 1: Electrostatic mechanism of action for cationic trimethyl(vinyl)ammonium chloride polymers.

Comparative Efficacy Analysis

When formulating antimicrobial coatings, tissue adhesives, or nanotherapeutics, selecting the appropriate cationic polymer is critical. PVBTMAC and PDDA demonstrate superior biocidal kinetics compared to naturally derived or lower-charge-density alternatives. For instance, PDDA has been shown to reduce cell viability by up to eight logs in Escherichia coli and seven logs in Staphylococcus aureus[4]. Furthermore, when grafted onto surfaces like polyethylene foils, poly-VBTAC creates a homogeneous layer with a massive charge density (~10¹⁶ N⁺/cm²), completely eradicating bacterial challenges of 10⁸ CFU/cm²[5].

Table 1: Comparative Antimicrobial Performance of Cationic Polymers

Polymer / Material TypeAntimicrobial MechanismPeak Efficacy (Log Reduction)Hemolytic ToxicityPrimary Application
PVBTMAC / PDDA High charge density membrane disruption7–8 log (E. coli / S. aureus)Moderate to High (Dose-dependent)Contact-active coatings, wound closure
Chitosan Electrostatic binding & intracellular leakage3–4 logLowDrug delivery, mild antimicrobials
Polyethylenimine (PEI) Proton sponge effect & membrane rupture5–6 logHighGene delivery, surface functionalization
Monomeric QACs Diffusion & lipid solubilization4–5 logModerateLiquid disinfectants, sanitizers

Experimental Protocols & Self-Validating Workflows

To objectively assess the Minimum Microbicidal Concentration (MMC) and contact-killing efficacy of these polymers, a rigorous, self-validating protocol must be employed. Standard broth microdilution assays are often insufficient for cationic polymers due to electrostatic binding with complex assay media components. The following workflow ensures high-fidelity, reproducible data.

Workflow Prep Polymer Prep & Zeta Sizing Exposure Co-incubation (Time-Kill) Prep->Exposure Inoculum Microbial Inoculum Prep Inoculum->Exposure Neutralize Chemical Neutralization Exposure->Neutralize Plating CFU Plating & Incubation Neutralize->Plating Analysis MMC & Log Reduction Plating->Analysis

Fig 2: Self-validating experimental workflow for assessing polymeric antimicrobial efficacy.

Protocol: Time-Kill Assay with Chemical Neutralization

Step 1: Polymer Characterization Action: Measure the dynamic light scattering (DLS) and Zeta potential of the polymer solution. Causality: Antimicrobial potency is directly proportional to surface charge density. A zeta potential > +30 mV confirms sufficient cationic availability to overcome the repulsive forces of the bacterial capsule.

Step 2: Inoculum Preparation Action: Centrifuge and wash bacterial cells (e.g., E. coli ATCC 8739) in sterile 0.9% saline to remove residual culture media. Causality: Complex media proteins and anions can prematurely bind the cationic polymer, quenching its charge and artificially lowering the observed efficacy.

Step 3: Co-Incubation Action: Expose 10⁶ CFU/mL of the target pathogen to varying concentrations of the polymer in a low-salt buffer (e.g., 10 mM PBS) for defined contact times (e.g., 10, 30, 60 minutes).

Step 4: Chemical Neutralization (Critical Self-Validating Step) Action: After the designated contact time, immediately transfer a 100 µL aliquot into 900 µL of Dey-Engley (D/E) Neutralizing Broth. Causality: Without neutralization, residual polymer will carry over to the agar plate and continue to inhibit growth during incubation, resulting in false-positive "kill" data. The polyanions and surfactants in D/E broth instantly quench the polymer's cationic charge.

Step 5: Validation Controls Action: Run a Neutralizer Toxicity Control (bacteria + neutralizer) and a Neutralizer Efficacy Control (polymer + neutralizer, then add bacteria). Causality: This makes the assay a closed, self-validating system. It proves that the neutralizer itself isn't killing the bacteria, and that the neutralizer is 100% effective at stopping the polymer's biocidal activity at the exact timestamp required.

Step 6: Plating and Enumeration Action: Serially dilute the neutralized suspension, plate onto Tryptic Soy Agar (TSA), incubate for 24 hours at 37°C, and calculate the log reduction relative to the untreated control.

References

  • Trimethyl(vinyl)ammonium chloride|CAS 6018-82-2 - Benchchem. Benchchem. 1

  • Antimicrobial adhesive copolymer compositions - Patents. Justia. 2

  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. MDPI. 3

  • The antimicrobial activity of free and immobilized poly (diallyldimethylammonium) chloride in nanoparticles of poly (methylmethacrylate). NIH PMC. 4

  • Contact-active antibacterial polyethylene foils via atmospheric air plasma induced polymerisation of quaternary ammonium salts. NIH PubMed. 5

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Safety Operating Guide

Trimethyl(vinyl)ammonium chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of Trimethyl(vinyl)ammonium chloride (CAS 6018-82-2) presents a unique logistical challenge for laboratories. As a highly reactive cationic monomer used in drug delivery research, antimicrobial coatings, and advanced polymer synthesis [[1]], it possesses a dual-hazard profile: the potent environmental toxicity of a quaternary ammonium compound (QAC) combined with the exothermic polymerization risk of a vinylic double bond [[2]].

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. The procedures below establish a self-validating safety system that addresses the specific chemical causality behind each handling and disposal step.

Physicochemical & Hazard Profile

To effectively manage this chemical, we must first quantify its risks. The following table summarizes the critical parameters that dictate our operational protocols.

ParameterValue / ClassificationOperational Impact & Causality
CAS Number 6018-82-2Primary identifier required for hazardous waste manifesting.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates handling in a fume hood with nitrile gloves to prevent systemic absorption [[3]].
Polymerization Risk High (Vinylic double bond)Requires radical scavengers (e.g., MEHQ) in waste streams to prevent exothermic container rupture [[2]].
Aquatic Toxicity High (Cationic surfactant)Strictly prohibits drain disposal; disrupts POTW bioreactors by binding to sludge [[4]].
Spill Deactivation Ratio 5:1 (Bentonite Clay : Chemical)Clay layers electrostatically intercalate and immobilize the toxic QAC cation [[5]].

Mechanistic Hazard Analysis

Understanding why a chemical behaves a certain way is the foundation of laboratory safety.

  • The Quaternary Ammonium Hazard (Environmental Toxicity): The permanently charged nitrogen atom in trimethyl(vinyl)ammonium chloride acts as a potent cationic surfactant. If flushed down the drain, QACs do not readily degrade. Instead, they bind tightly to wastewater sludge and destroy the beneficial microbial populations in Publicly Owned Treatment Works (POTWs), leading to environmental persistence and the potential development of antibiotic-resistant bacteria [[6], [4]].

  • The Vinyl Hazard (Auto-Polymerization): The vinylic double bond is highly susceptible to auto-polymerization initiated by heat, light, or trace radical formers. In a sealed waste container, unchecked polymerization triggers a runaway exothermic reaction. This thermal runaway can boil the solvent, generate massive internal pressure, and cause the waste carboy to violently rupture.

Self-Validating Spill Deactivation Protocol

In the event of a spill, standard absorbent pads are insufficient because they do not neutralize the active QAC. We utilize bentonite clay because its negatively charged phyllosilicate layers undergo rapid cation exchange, electrostatically trapping and immobilizing the toxic quaternary ammonium cation [[5]].

Step-by-Step Methodology:

  • Containment: Evacuate the immediate area and don appropriate PPE (nitrile gloves, splash goggles, and a half-mask respirator if aerosolized). Surround the spill with inert absorbent booms. Do NOT use water. Causality: Water solubilizes the QAC, increasing the spread and risk of floor-drain contamination.

  • Deactivation via Intercalation: Apply bentonite clay directly to the spill at a minimum ratio of 5 parts clay to 1 part chemical by weight [[5]]. Allow 15 minutes for complete cation exchange and intercalation to occur.

  • Verification of Neutralization (Self-Validation Step): Swab the deactivated clay mixture with a QAC-sensitive colorimetric test strip (e.g., QAC test paper). A lack of color change validates that the active QAC has been fully bound by the clay matrix.

  • Collection: Sweep the solid clay-chemical complex using non-sparking tools into a sealable hazardous waste bag.

  • Final Decontamination: Wipe the surface with a 70% isopropanol solution to remove any residual organic monomer, followed by a final wipe with damp disposable towels.

Self-Validating Waste Disposal Protocol

Because QACs are highly stable and resist mild chemical degradation, high-temperature incineration is the only definitive method to destroy the molecule without environmental release [[7]]. Furthermore, because the molecule contains a chloride counterion, the incineration facility must be equipped with acid-gas scrubbers to capture evolving HCl gas.

Step-by-Step Methodology:

  • Inhibitor Verification (Self-Validation Step): Before transferring liquid trimethyl(vinyl)ammonium chloride waste to a bulk carboy, verify the presence of a radical scavenger (e.g., 10-100 ppm MEHQ). Causality: MEHQ scavenges free radicals to terminate polymerization chain reactions. Note: MEHQ requires dissolved oxygen to function; do not sparge the waste container with inert gas (nitrogen/argon) prior to sealing.

  • Segregation: Transfer the waste into a high-density polyethylene (HDPE) container designated strictly for "Halogenated Organic Waste" . Check the waste log to ensure no strong oxidizers (e.g., peroxides, nitric acid) are present in the carboy, as these will trigger violent polymerization.

  • Headspace Management: Fill the waste container to no more than 80% capacity. Visually confirm the headspace line. This provides a critical buffer for any potential gas evolution and prevents pressure-induced rupture.

  • Labeling & Hand-off: Clearly label the container with: "Hazardous Waste - Acutely Toxic, Environmental Hazard, Halogenated, Polymerizable." Transfer the container to a licensed waste broker for high-temperature incineration.

Operational Workflow Visualization

The following diagram outlines the logical decision tree for managing trimethyl(vinyl)ammonium chloride waste, ensuring both environmental compliance and laboratory safety.

G Start Waste Generation: Trimethyl(vinyl)ammonium chloride Check Assess Polymerization Risk (Verify Inhibitor Level) Start->Check Drain Drain Disposal (STRICTLY PROHIBITED) Start->Drain Inhibit Add Radical Scavenger (e.g., MEHQ/BHT) Check->Inhibit Unstabilized Segregate Segregate into Halogenated QAC Waste Stream Check->Segregate Stabilized Inhibit->Segregate Label Label: Acutely Toxic, Aquatic Hazard Segregate->Label Incinerate Licensed Disposal Broker (High-Temp Incineration) Label->Incinerate

Logical workflow for the stabilization, segregation, and disposal of trimethyl(vinyl)ammonium waste.

References

  • NextSDS. "Trimethyl(vinyl)ammonium bromide — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. URL: [Link]

  • Massachusetts Department of Environmental Protection. "Quaternary Ammonium Compounds (QACs)." Mass.gov. URL: [Link]

  • Environmental Protection Agency (EPA). "Quaternary Ammonium Compounds in Urban Estuarine Sediment Environments." EPA.gov. URL: [Link]

  • Regulations.gov. "Safety Data Sheet - Quaternary ammonium chloride compound." Regulations.gov. URL: [Link]

  • Justia Patents. "Antimicrobial adhesive copolymer compositions." Justia. URL: [Link]

Sources

A Researcher's Guide to the Safe Handling of Trimethyl(vinyl)ammonium Chloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that cutting-edge research requires not only innovative materials but also an unwavering commitment to safety. Trimethyl(vinyl)ammonium chloride, a versatile monomer in polymer synthesis, demands a thorough understanding of its properties to ensure its safe handling in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system for its use, from receipt to disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Trimethyl(vinyl)ammonium chloride and related quaternary ammonium compounds present several potential hazards that necessitate careful handling. The primary risks are associated with direct contact and inhalation.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2] The quaternary ammonium group can interact with cell membranes, leading to irritation and potential damage upon prolonged exposure.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion can be harmful.[3][4][5]

A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the quantity being used, the potential for aerosolization, and the duration of handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with Trimethyl(vinyl)ammonium chloride. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield[6][7]Nitrile gloves[6]Lab coat or chemical-resistant apron[6][8]N95 dust mask if not handled in a fume hood[4]
Conducting reactions Chemical safety gogglesNitrile glovesLab coatWork in a well-ventilated area or fume hood[1][2]
Cleaning spills Chemical safety goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron or suitNIOSH-approved respirator if spill is large or in a poorly ventilated area[9]

Causality Behind PPE Choices:

  • Nitrile Gloves: Preferred over latex due to better chemical resistance.[6] Always inspect gloves for tears or punctures before use.

  • Chemical Safety Goggles: Provide a seal around the eyes to protect against splashes and dust.

  • Fume Hood: Essential for preventing the inhalation of dust or aerosols, especially when handling larger quantities or volatile solutions.[1][2]

Experimental Workflow: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of Trimethyl(vinyl)ammonium chloride throughout its lifecycle in the laboratory.

Pre-Experiment Preparations
  • Designate a Work Area: Cordon off a specific area for handling Trimethyl(vinyl)ammonium chloride, preferably within a chemical fume hood.

  • Assemble all Materials: Have all necessary equipment, including PPE, spill kit, and waste containers, readily available before starting work.

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for the specific product you are using.[1][2][3][5][7][8][10][11][12][13][14]

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Chemical prep_area->handle_weigh Start Experiment handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: A typical experimental workflow for handling Trimethyl(vinyl)ammonium chloride.

Operational Plan: Step-by-Step Handling
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

    • Use a disposable weighing boat to avoid contamination of balances.

  • Solution Preparation:

    • Slowly add the solid Trimethyl(vinyl)ammonium chloride to the solvent to prevent splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Running the Reaction:

    • Conduct the reaction in a closed system or under a fume hood.

    • Ensure adequate ventilation at all times.[1][2]

  • Post-Reaction Work-up:

    • Quench the reaction carefully, following established laboratory procedures.

    • Handle all post-reaction mixtures with the same level of precaution as the starting material.

Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation:

    • Collect all solid waste, including contaminated weighing boats and gloves, in a designated, labeled hazardous waste container.

    • Collect all liquid waste containing Trimethyl(vinyl)ammonium chloride in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Trimethyl(vinyl)ammonium chloride".

  • Disposal:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.[1][2] Do not pour any waste down the drain.[8][10]

Emergency Procedures: Be Prepared

Accidents can happen, but with proper preparation, their impact can be minimized.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for powders or liquids.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1][2] Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

spill_response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor evacuate->alert assess Assess the Spill alert->assess large_spill Large or Uncontrolled Spill assess->large_spill Yes small_spill Small, Controllable Spill assess->small_spill No call_ehs Call EHS/Emergency Response large_spill->call_ehs don_ppe Don Appropriate PPE small_spill->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[3] Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with Trimethyl(vinyl)ammonium chloride.

References

  • NextSDS. trimethyl(vinyl)ammonium chloride — Chemical Substance Information. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - PHENYL TRIMETHYL AMMONIUM CHLORIDE 99% (For Synthesis). [Link]

  • Scientific Polymer Products, Inc. Poly(vinylbenzyl trimethyl ammonium chloride), solution in water - SAFETY DATA SHEET. [Link]

  • Kao Chemicals. Material Safety Data Sheet - QUARTAMIN 60W25. [Link]

  • Kao Chemicals. Material Safety Data Sheet - TETRANYL L1/90. [Link]

  • Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.